2,5-dibromo-N-(3-ethoxyphenyl)benzamide
Description
Properties
Molecular Formula |
C15H13Br2NO2 |
|---|---|
Molecular Weight |
399.08 g/mol |
IUPAC Name |
2,5-dibromo-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-8-10(16)6-7-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
NOYGYHJTSIWVGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-dibromo-N-(3-ethoxyphenyl)benzamide
A Note on Chemical Identification: A specific Chemical Abstracts Service (CAS) number for 2,5-dibromo-N-(3-ethoxyphenyl)benzamide has not been readily identified in public databases as of the writing of this guide. This suggests the compound may be a novel or less-commonly synthesized molecule. However, a close structural isomer, 2,4-dibromo-N-(3-ethoxyphenyl)benzamide, is documented with CAS Number 723743-48-4[1]. The principles of synthesis, characterization, and safety outlined in this guide are based on established chemical methodologies for this class of compounds and are directly applicable to the target molecule.
Introduction: The Significance of N-Aryl Benzamides
N-aryl benzamides are a cornerstone structural motif in medicinal chemistry and materials science. The amide bond is a fundamental linkage in biological systems and synthetic molecules, providing structural rigidity and specific hydrogen bonding capabilities. The incorporation of halogen atoms, such as bromine, into the aromatic rings can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes di-brominated N-aryl benzamides a class of compounds with considerable potential for the development of new therapeutic agents and functional materials.
This guide provides a comprehensive technical overview for the synthesis, characterization, and safe handling of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide, a representative member of this chemical class. The methodologies described are grounded in established principles of organic synthesis and are designed to be both robust and reproducible for researchers in drug discovery and chemical development.
Proposed Synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide
The most direct and widely adopted method for the synthesis of N-aryl benzamides is the acylation of an amine with an acyl chloride, a reaction often referred to as the Schotten-Baumann reaction[2]. This approach is favored for its high efficiency and broad applicability. The proposed synthesis of the target compound is a two-step process starting from commercially available 2,5-dibromobenzoic acid.
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride
Principle: Carboxylic acids are converted to their more reactive acyl chloride counterparts using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromobenzoic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry. Add a catalytic amount of DMF (1-2 drops).
-
Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) or oxalyl chloride (~1.5 eq) to the stirring mixture at room temperature. The addition should be done in a chemical fume hood due to the evolution of HCl and SO₂ (with thionyl chloride) or CO and CO₂ (with oxalyl chloride) gases.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2,5-dibromobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling to form 2,5-dibromo-N-(3-ethoxyphenyl)benzamide
Principle: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine (3-ethoxyaniline) to form the stable amide bond. A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion[3][4][5].
Experimental Protocol:
-
Amine Solution: In a separate flame-dried flask under an inert atmosphere, dissolve 3-ethoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, ~1.2 eq) or pyridine (~1.2 eq) in anhydrous DCM.
-
Cooling: Cool the amine solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude 2,5-dibromobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2,5-dibromo-N-(3-ethoxyphenyl)benzamide.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 2,5-dibromo-N-(3-ethoxyphenyl)benzamide, a combination of spectroscopic and physical methods should be employed.
Data Summary for Analog Compound:
| Property | Value for 2,4-dibromo-N-(3-ethoxyphenyl)benzamide | Reference |
| CAS Number | 723743-48-4 | [1] |
| Molecular Formula | C₁₅H₁₃Br₂NO₂ | [1] |
| Molecular Weight | 399.08 g/mol | N/A |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dibromobenzoyl and the ethoxyphenyl rings, as well as the characteristic quartet and triplet for the ethoxy group, and a singlet for the amide N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (typically in the 160-170 ppm range) and the carbons attached to the bromine atoms.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Br stretches in the fingerprint region.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show a characteristic isotopic pattern due to the presence of two bromine atoms.
Physical and Chromatographic Analysis
-
Melting Point: A sharp melting point range for the purified solid is indicative of high purity.
-
TLC (Thin Layer Chromatography): Used for monitoring the reaction progress and for a preliminary assessment of purity.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of the compound's purity.
Safety and Handling
Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any experimental work.
General Safety Workflow:
Caption: Essential safety workflow for handling hazardous chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A flame-resistant lab coat should be worn.
Hazardous Reagents
-
Thionyl Chloride/Oxalyl Chloride: These reagents are highly corrosive and toxic. They react violently with water to release toxic gases. All handling must be performed in a well-ventilated chemical fume hood[6].
-
2,5-Dibromobenzoic Acid and Derivatives: Brominated aromatic compounds should be handled with care as they can be irritants and may have long-term health effects. Avoid inhalation of dust and skin contact[7][8].
-
3-Ethoxyaniline: Aromatic amines can be toxic and are readily absorbed through the skin.
-
Bases (Triethylamine/Pyridine): These are flammable and have strong, unpleasant odors. They can cause irritation to the respiratory system and skin.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention[8].
-
Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes at an eyewash station and seek prompt medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.
References
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
-
Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize N,N-dimethylacetamide and acetanilide (PhNHCOCH3). [Link]
-
Chemguide. The Preparation of Amides. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Lab Reporter [fishersci.it]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. pearson.com [pearson.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: Structure-Activity Relationship of N-Phenylbenzamide Analogs
The Scaffold: A Privileged Pharmacophore
The N-phenylbenzamide (benzanilide) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for diverse biological targets. Its utility stems from the rigid planar linker (amide bond) that positions two hydrophobic aromatic domains (Ring A and Ring B) at a defined vector, allowing for precise interactions with protein binding pockets.
This guide analyzes the structure-activity relationship (SAR) of this scaffold, using FtsZ inhibitors (Antibacterial) as the primary case study for mechanistic optimization, while referencing its utility in HDAC inhibition (Anticancer) and ion channel modulation .
Structural Anatomy
The scaffold consists of three critical zones for optimization:
-
Ring A (Benzoyl moiety): Controls electrophilicity and "left-hand" hydrophobic pocket filling.
-
The Linker (Amide bond): Determines conformational rigidity and hydrogen bonding capability (Donor: NH, Acceptor: CO).
-
Ring B (Aniline moiety): The "right-hand" vector, often the site for solubilizing groups or Zinc Binding Groups (ZBGs).
Figure 1: Structural decomposition of the N-phenylbenzamide pharmacophore highlighting the three zones of medicinal chemistry optimization.
Mechanistic SAR: The FtsZ Inhibitor Case Study
The most rigorous recent exploration of this scaffold lies in the development of inhibitors for FtsZ (Filamenting temperature-sensitive mutant Z), a bacterial tubulin homolog. The lead compound PC190723 serves as the masterclass example of N-phenylbenzamide optimization.
Zone 1: Ring A Optimization (The Hydrophobic Cleft)
In the FtsZ binding pocket (interdomain cleft), Ring A sits in a deep hydrophobic sub-pocket.
-
3-Alkoxy Substitution: A 3-methoxy or 3-ethoxy group is critical. It fills a specific hydrophobic cavity.[1] Removal results in >100-fold loss of potency.
-
2,6-Difluoro Substitution: Adding fluorine atoms at the 2 and 6 positions of the benzoyl ring locks the conformation relative to the amide carbonyl via intramolecular electrostatic repulsion and dipole effects. This pre-organizes the molecule for binding, reducing the entropic penalty upon docking.
Zone 2: The Linker (Electronic "Push-Pull")
The amide bond stability is governed by the electronic nature of substituents on both rings.
-
Metabolic Liability: The amide bond is susceptible to hydrolysis by amidases.
-
Electronic Stabilization:
-
EWG on Ring A: Makes the carbonyl carbon more electrophilic (more susceptible to hydrolysis).
-
EWG on Ring B: Reduces the nucleophilicity of the nitrogen, but makes the N-H a better hydrogen bond donor.
-
-
Optimization: In PC190723, the electron-withdrawing fluorines on Ring A are balanced by the resonance donation of the alkoxy group, maintaining hydrolytic stability while maximizing binding affinity.
Zone 3: Ring B (The Exit Vector)
Ring B protrudes towards the solvent front or adjacent sub-pockets.
-
Heterocyclic Replacement: Replacing the phenyl ring with a thiazole or pyridine (as seen in later analogs like TXA709 ) improves solubility and targets specific residues (e.g., Arg202 in S. aureus FtsZ).
-
Solubilizing Tails: Introduction of basic amines here is essential for drug-like properties (LogD modulation), preventing the compound from being a "brick dust" insoluble solid.
Comparative Data: Substituent Effects
| Compound ID | Ring A Substituent | Ring B Substituent | FtsZ IC50 (µM) | MIC S. aureus (µg/mL) | Notes |
| 3-MBA | 3-OMe | Phenyl | >100 | >64 | Weak hit (Starting point) |
| Analog 1 | 3-OMe | 3-Cl-Phenyl | 8.5 | 4 | Lipophilic substitution improves potency |
| PC190723 | 2,6-F, 3-OMe | Thiazolo-pyridine | 0.05 | 0.5 | Conformational lock + Heterocycle |
| Prodrug | 2,6-F, 3-OMe | N-Mannich base | N/A | 0.5 | Cleaves to active drug in vivo |
Synthetic Strategy: High-Throughput Library Generation
For a SAR campaign, you require a protocol that is robust against steric hindrance (e.g., 2,6-disubstituted rings) and electron-deficient anilines. Standard EDC/HOBt couplings often fail with electron-poor anilines.
Recommended Protocol: HATU-Mediated Amidation
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC because the HOAt leaving group generates a more reactive active ester, crucial for coupling sterically hindered 2,6-difluorobenzoic acids to unreactive anilines.
Materials
-
Carboxylic Acid (Ring A): 1.0 equiv (e.g., 2,6-difluoro-3-methoxybenzoic acid)
-
Amine (Ring B): 1.1 equiv
-
HATU: 1.2 equiv
-
DIPEA (Diisopropylethylamine): 3.0 equiv
-
Solvent: Anhydrous DMF or DMA (Dimethylacetamide)
Step-by-Step Workflow
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under
atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes. Visual cue: Solution often turns yellow. -
Coupling: Add the Amine (1.1 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target: [M+H]+).
-
Workup (Critical for Purity):
-
Dilute reaction mixture with EtOAc (50 mL).
-
Acid Wash: Wash with 1N HCl (2 x 20 mL) to remove unreacted amine and DIPEA.
-
Base Wash: Wash with Sat. NaHCO3 (2 x 20 mL) to remove unreacted acid and HOAt byproducts.
-
Brine Wash: 1 x 20 mL.
-
-
Isolation: Dry over MgSO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Figure 2: HATU-mediated synthesis workflow designed for sterically hindered or electron-deficient benzamide analogs.
Biological Validation: FtsZ Polymerization Assay
To distinguish true mechanism-based inhibitors from non-specific compounds, a Light Scattering Assay is superior to simple MIC testing. This assay measures the stabilization of FtsZ polymers (a hallmark of PC190723-like activity).
Protocol
Principle: FtsZ polymers scatter light. PC190723 induces polymerization even in the absence of GTP, or stabilizes GTP-induced polymers, leading to an increase in absorbance/scattering at 350 nm.
-
Buffer Prep: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.
-
Protein: Recombinant S. aureus FtsZ (SaFtsZ) at 5 µM.
-
Compound: Add test compound (10 µM) or DMSO control. Incubate 10 min at 25°C.
-
Initiation: Add GTP (1 mM) to trigger polymerization.
-
Measurement: Monitor Absorbance (350 nm) or Fluorescence (Ex 350/Em 350) in a kinetic plate reader for 30 minutes.
-
Data Interpretation:
-
Vehicle: Rapid rise in signal (polymerization) followed by decay (GTP hydrolysis -> depolymerization).
-
Active Hit: Rapid rise in signal that plateaus and does not decay (stabilization of filaments).
-
References
-
Haydon, D. J., et al. (2008).[2] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[3][4] Science, 321(5896), 1673-1675. Link
-
Stokes, N. R., et al. (2013).[2] "An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy."[2] Antimicrobial Agents and Chemotherapy, 57(1), 317-325.[2] Link
-
Kaul, M., et al. (2013). "PC190723: the first antistaphylococcal agent inhibiting cell division protein FtsZ."[4] Future Microbiology, 8(11), 1359-1364. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link
-
Matsui, T., et al. (2012).[2] "Structural reorganization of the bacterial cell-division protein FtsZ upon binding of a potent inhibitor." Acta Crystallographica Section D, 68(9), 1175-1188. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Disubstituted Benzamide Scaffolds: Properties and Applications
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzamide moiety, featuring a carboxamide group attached to a benzene ring, is a cornerstone of modern drug discovery.[1] Its prevalence is due to its ability to form crucial hydrogen bonds and engage in various non-covalent interactions, enabling it to bind to a diverse range of biological targets with high affinity and specificity.[1] This has resulted in the development of numerous successful drugs across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and anti-inflammatory agents.[1] The synthetic accessibility and favorable physicochemical properties of the benzamide scaffold allow for extensive structural modifications, facilitating the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1]
Among the various substitution patterns, the 2,5-disubstituted benzamide scaffold has emerged as a particularly fruitful area of research. The strategic placement of substituents at these positions allows for the modulation of electronic properties, steric hindrance, and conformational preferences, leading to compounds with a wide array of pharmacological activities. This guide will provide a comprehensive technical overview of the properties and applications of 2,5-disubstituted benzamide scaffolds, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic potential.
Synthesis of 2,5-Disubstituted Benzamide Scaffolds
The synthesis of 2,5-disubstituted benzamides can be achieved through various established synthetic routes. A common and versatile approach involves the coupling of a 2,5-disubstituted benzoic acid with a desired amine.
General Synthetic Protocol: Amide Coupling
A widely employed method for the synthesis of 2,5-disubstituted benzamides is the coupling of a corresponding benzoic acid derivative with an appropriate amine using a coupling agent.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: The 2,5-disubstituted benzoic acid is activated to facilitate nucleophilic attack by the amine. This can be achieved using various coupling reagents. A common method involves the formation of a mixed anhydride by reacting the benzoic acid with isobutyl chloroformate.
-
Amine Addition: The desired amine is then added to the reaction mixture containing the activated carboxylic acid.
-
Reaction and Work-up: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired 2,5-disubstituted benzamide product. This often involves extraction and purification by column chromatography.
Illustrative Synthetic Scheme:
Caption: General synthetic scheme for the preparation of 2,5-disubstituted benzamides.
Structure-Activity Relationships (SAR) of 2,5-Disubstituted Benzamides
The biological activity of 2,5-disubstituted benzamides is highly dependent on the nature and position of the substituents on the benzamide core. Understanding the structure-activity relationships (SAR) is crucial for the rational design of potent and selective inhibitors for specific biological targets.
Key Interaction Points and the Role of Substituents
The benzamide scaffold typically interacts with its biological target through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The substituents at the 2- and 5-positions play a critical role in modulating these interactions and, consequently, the compound's potency and selectivity.
-
Position 2: Substituents at the 2-position can influence the conformation of the amide bond and can also directly interact with the target protein. For example, in the context of histone deacetylase (HDAC) inhibitors, a 2-amino group is known to chelate with the zinc ion at the active site.[2]
-
Position 5: The 5-position is often a key site for introducing larger, more complex substituents that can extend into hydrophobic pockets of the target protein, thereby enhancing binding affinity and selectivity.
Quantitative SAR Data for Selected 2,5-Disubstituted Benzamides
The following table summarizes the structure-activity relationship data for a series of 2,5-disubstituted benzamides as inhibitors of various biological targets. This data highlights the impact of different substituents on the inhibitory activity of these compounds.
| Compound ID | 2-Substituent | 5-Substituent | Target | IC50 (nM) | Reference |
| 1 | -OCH3 | -Cl | Dopamine D2 Receptor | Varies | [3] |
| 2 | -NH2 | -Aryl | HDAC1/2 | Varies | [2] |
| 3 | -OCH3 | -SO2NH2 | Carbonic Anhydrase | Varies | |
| 4 | -OH | -NO2 | Antimicrobial | Varies | [4] |
| 5 | -F | -Aryl | Antipsychotic | Varies | [5] |
Biological Activities and Therapeutic Applications
The versatility of the 2,5-disubstituted benzamide scaffold has led to the discovery of compounds with a wide range of biological activities and therapeutic applications.
Anticancer Activity
2,5-Disubstituted benzamides have shown significant promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
-
Histone Deacetylase (HDAC) Inhibition: Many 2,5-disubstituted benzamides are potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] The 2-amino group in some of these compounds is critical for their HDAC inhibitory activity, as it chelates the zinc ion in the enzyme's active site.[2]
Caption: Mechanism of action of 2,5-disubstituted benzamide HDAC inhibitors.
-
Kinase Inhibition: The benzamide scaffold is also found in several kinase inhibitors used in cancer therapy.[1] These compounds target specific kinases that are overactive in cancer cells, thereby blocking the signaling pathways that drive tumor growth.
Central Nervous System (CNS) Disorders
2,5-Disubstituted benzamides have a long history of use in the treatment of CNS disorders, particularly as antipsychotic agents.[1][8]
-
Dopamine D2 Receptor Antagonism: Many atypical antipsychotics are substituted benzamides that act as antagonists at dopamine D2 receptors in the brain.[1] By blocking these receptors, they help to normalize dopamine neurotransmission, which is often dysregulated in psychotic disorders.[1] Compounds like sulpiride and amisulpride are examples of benzamide-based antipsychotics.[1]
Antimicrobial Activity
Several studies have reported the synthesis and evaluation of 2,5-disubstituted benzamides and related heterocyclic compounds, such as benzimidazoles and benzoxazoles, for their antimicrobial properties.[4][9][10][11][12] These compounds have shown activity against a range of bacteria and fungi, including drug-resistant strains.[11][12] The specific mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Some derivatives have shown promising activity against Mycobacterium tuberculosis.[13]
Case Study: A Novel 2,5-Disubstituted Benzamide as a Selective HDAC3 Inhibitor
A recent study reported the discovery of a series of 2,5-disubstituted benzamides as highly potent and selective HDAC3 inhibitors.[6] One of the lead compounds from this study, compound 16 , features a 2-methylthiobenzamide as the zinc-binding group.[6]
Key Findings:
-
Potency and Selectivity: Compound 16 inhibited HDAC3 with an IC50 of 30 nM and demonstrated over 300-fold selectivity against all other HDAC isoforms.[6]
-
Mechanism of Action: X-ray crystallography revealed that the 2-methylthio group of compound 16 interacts with the catalytic zinc ion in the HDAC2 active site in a unique binding mode, which is thought to be responsible for its high selectivity for HDAC3.[6]
-
Therapeutic Potential: This class of selective HDAC3 inhibitors could serve as valuable tool compounds for investigating the specific roles of HDAC3 in various diseases and may have therapeutic potential for the treatment of HIV latency and other indications.[6]
Conclusion and Future Directions
The 2,5-disubstituted benzamide scaffold continues to be a highly valuable and versatile platform in the design and development of new therapeutic agents.[1] Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a "privileged scaffold" in medicinal chemistry.[1]
Future research in this area will likely focus on:
-
Exploring Novel Biological Targets: The continued application of high-throughput screening and computational methods will undoubtedly uncover new biological targets for 2,5-disubstituted benzamide derivatives.
-
Improving Selectivity and Pharmacokinetic Profiles: Further optimization of the substituents at the 2- and 5-positions will be crucial for developing compounds with improved selectivity and drug-like properties.
-
Developing Multi-Targeted Ligands: The design of 2,5-disubstituted benzamides that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders.
The ongoing exploration of the chemical space around the 2,5-disubstituted benzamide scaffold holds great promise for the discovery of the next generation of innovative medicines to address unmet medical needs.
References
-
Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. Available at: [Link]
-
Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PMC. Available at: [Link]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC. Available at: [Link]
-
Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]
-
Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Available at: [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. Available at: [Link]
-
New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC - PubMed Central. Available at: [Link]
-
Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-dibromo-N-(3-ethoxyphenyl)benzamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of the novel benzamide derivative, 2,5-dibromo-N-(3-ethoxyphenyl)benzamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document details a robust synthetic pathway, outlines key characterization methodologies, and explores the compound's potential pharmacological relevance based on the activities of structurally related molecules.
Introduction and Molecular Overview
2,5-dibromo-N-(3-ethoxyphenyl)benzamide is a synthetic aromatic amide. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1][2]. The structural uniqueness of the title compound arises from the specific substitution pattern: a dibrominated benzoic acid moiety linked via an amide bond to an ethoxy-substituted aniline. This combination of a halogenated aromatic ring and an ether-linked phenyl group suggests potential for nuanced biological interactions and merits investigation.
Canonical SMILES String: CCOc1cccc(c1)NC(=O)c2cc(Br)ccc2Br
Molecular Structure:
Sources
The Halogenated Benzamide Scaffold: A Technical Review of Biological Activity and Mechanism
Topic: Biological Activity and Therapeutic Potential of Halogenated Benzamides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
The benzamide moiety (
This guide analyzes two primary therapeutic domains where halogenated benzamides have achieved clinical or near-clinical status:
-
Antimicrobial Agents: Specifically targeting the bacterial cell division protein FtsZ (e.g., PC190723).[1][2]
-
Anticancer Agents: Acting as Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275).[3][4]
Structural Activity Relationship (SAR) & Halogen Logic
The introduction of halogens into the benzamide core is rarely arbitrary. It follows specific mechanistic logic depending on the target.
-
Fluorine (F): Often used to lower the
of the amide proton or adjacent phenols, increasing hydrogen bond donor strength. It also blocks metabolic deactivation at the 4-position of the phenyl ring. -
Chlorine/Bromine (Cl/Br): Frequently utilized to fill hydrophobic pockets within the enzyme active site or to induce specific conformational locks via steric bulk.
Visualization: SAR Logic of Halogenated Benzamides
Figure 1: Strategic impact of halogenation on the benzamide pharmacophore, driving specificity for FtsZ and HDAC targets.
Therapeutic Class A: Antimicrobial FtsZ Inhibitors
Target: Filamenting temperature-sensitive mutant Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the mid-cell, which is essential for bacterial cytokinesis.
Mechanism of Action: Halogenated benzamides, such as PC190723 , bind to the Interdomain Cleft (IDC) of FtsZ. Unlike traditional antibiotics that inhibit cell wall synthesis, these compounds act as stabilizers. They promote FtsZ polymerization but prevent the dynamic treadmilling required for Z-ring constriction. This "freezes" the cell division machinery, leading to filamentation and eventual lysis.
Key Compound: PC190723 [2][5][6][7][8]
-
Structure: 3-substituted-2,6-difluorobenzamide.[2]
-
Role of Halogens: The 2,6-difluoro substitution on the benzamide ring is critical. It creates an intramolecular hydrogen bond network that planarizes the amide, optimizing fit into the hydrophobic IDC of Staphylococcus aureus FtsZ.
Visualization: FtsZ Inhibition Pathway
Figure 2: Mechanism of Action for benzamide-based FtsZ inhibitors leading to bacterial cell death.
Therapeutic Class B: Anticancer HDAC Inhibitors
Target: Histone Deacetylases (Class I: HDAC1, HDAC2, HDAC3).[3][9][10] HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.
Mechanism of Action:
Benzamide HDAC inhibitors (e.g., Entinostat/MS-275 , Tacedinaline/CI-994 ) function as Zinc Binding Groups (ZBGs). Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides are highly selective for Class I HDACs. The 2-aminobenzamide moiety coordinates the catalytic
Key Compound: Entinostat (MS-275) [3][4][10][11][12]
-
Selectivity: High selectivity for HDAC1 and HDAC3 over HDAC8 and Class II enzymes.
-
Role of Halogens: While Entinostat itself uses a pyridine cap, derivatives often employ halogenated phenyl caps to improve metabolic stability and fill the hydrophobic tunnel leading to the active site.
Experimental Protocol: Synthesis of PC190723
Objective: Synthesis of the potent FtsZ inhibitor PC190723 via a convergent 5-step route. Source: Adapted from Journal of Organic Chemistry (2010).
Reagents Required:
-
2,6-Difluoro-3-hydroxybenzamide[2]
-
2-(Chloromethyl)-6-chloro[1,3]thiazolo[5,4-b]pyridine
-
Potassium Carbonate (
)[13] -
Dimethylformamide (DMF)
Protocol Workflow:
-
Preparation of the Benzamide Core:
-
Start with 2,6-difluorobenzonitrile.
-
Perform controlled hydrolysis (using
) to yield 2,6-difluorobenzamide . -
Note: Ensure temperature is controlled (<10°C) to prevent hydrolysis to the acid.
-
-
Hydroxylation (if starting from non-hydroxylated precursor):
-
Lithiation at the 3-position followed by boronate quenching and oxidation yields 2,6-difluoro-3-hydroxybenzamide .
-
-
Coupling (The Key Step):
-
Reactants: Dissolve 2,6-difluoro-3-hydroxybenzamide (1.0 eq) and 2-(chloromethyl)-6-chloro[1,3]thiazolo[5,4-b]pyridine (1.1 eq) in anhydrous DMF.
-
Base: Add
(2.0 eq). -
Conditions: Stir at 60°C for 4 hours under Nitrogen atmosphere.
-
Workup: Pour reaction mixture into ice water. The product precipitates.[12] Filter the solid.
-
Purification: Recrystallize from Ethanol/Water or perform column chromatography (Ethyl Acetate/Hexane).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic methylene singlet at
ppm linking the thiazolopyridine and benzamide. -
MS (ESI): Confirm mass ion
.
-
Visualization: Synthesis Workflow
Figure 3: Convergent synthesis of PC190723 via nucleophilic substitution.
Data Summary: Quantitative Activity Profiles
The following table summarizes the biological activity of key halogenated benzamides against their respective targets.
Table 1: Comparative Biological Activity
| Compound | Target Class | Organism / Enzyme | Activity Metric | Value | Reference |
| PC190723 | FtsZ Inhibitor | S. aureus (MSSA) | MIC | 1.0 µg/mL | [1] |
| PC190723 | FtsZ Inhibitor | S. aureus (MRSA) | MIC | 1.0 µg/mL | [1] |
| PC190723 | FtsZ Inhibitor | E. coli (Wild Type) | MIC | >64 µg/mL* | [1] |
| Entinostat | HDAC Inhibitor | HDAC1 (Human) | IC50 | 0.24 µM | [2] |
| Entinostat | HDAC Inhibitor | HDAC3 (Human) | IC50 | 0.53 µM | [2] |
| Tacedinaline | HDAC Inhibitor | HDAC1 (Human) | IC50 | 0.90 µM | [3] |
*Note: Lack of activity in E. coli is due to AcrAB-TolC efflux pumps, not lack of target binding. Efflux-deficient strains show susceptibility.[14]
References
-
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ. Source: Journal of Organic Chemistry (2010).[5][6] URL:[Link]
-
Entinostat (MS-275): A Selective Class I Histone Deacetylase Inhibitor. Source:[3][4][15] Clinical Cancer Research (2008). URL:[Link]
-
Benzamide Derivatives as Histone Deacetylase Inhibitors: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry (2009). URL:[Link]
-
Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen. Source: ACS Chemical Biology (2019). URL:[Link]
Sources
- 1. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical synthesis of PC190723, an inhibitor of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptidoglycan synthesis drives FtsZ treadmilling-independent step of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104610133A - Method for synthesizing novel anticancer medicine entinostat - Google Patents [patents.google.com]
- 13. Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apexbt.com [apexbt.com]
Precision Targeting with 3-Ethoxyaniline Scaffolds: Synthesis, SAR, and Therapeutic Applications
Topic: 3-Ethoxyaniline Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.
Executive Summary: The "Meta-Advantage"
In the optimization of small-molecule drugs, aniline derivatives serve as ubiquitous pharmacophores, particularly in kinase inhibitors and GPCR ligands. While para-substituted alkoxyanilines (e.g., p-phenetidine) have historically been utilized, they carry a significant liability: metabolic activation to toxic quinone imines.
3-Ethoxyaniline (m-phenetidine) represents a strategic bioisostere. By shifting the ethoxy substituent to the meta position, medicinal chemists can retain the lipophilic interactions and hydrogen-bond accepting capacity of the ether oxygen while structurally precluding the formation of the conjugated quinone imine toxicophore. This guide details the physicochemical rationale, synthetic pathways, and safety profiles necessary to effectively deploy 3-ethoxyaniline scaffolds in drug discovery.
Chemical Profile & Physicochemical Properties
Understanding the fundamental properties of 3-ethoxyaniline is prerequisite to its application in Structure-Activity Relationship (SAR) studies.
| Property | Value | Medicinal Chemistry Implication |
| CAS Number | 621-33-0 | Unique identifier for sourcing.[1] |
| Molecular Weight | 137.18 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| LogP (Octanol/Water) | ~2.25 | Moderate lipophilicity; enhances membrane permeability without excessive protein binding. |
| pKa (Conjugate Acid) | ~4.17 | Weakly basic. At physiological pH (7.4), it exists primarily as the neutral species, facilitating passive diffusion. |
| Hammett Constant ( | +0.10 (approx) | The ethoxy group at meta is inductively electron-withdrawing but mesomerically electron-donating, subtly modulating the nucleophilicity of the amine. |
| H-Bond Donors/Acceptors | 1 / 2 | The aniline NH₂ is a donor; the ethoxy oxygen is a weak acceptor. |
Medicinal Chemistry Strategy: Metabolic Divergence
The critical differentiator between 3-ethoxyaniline and its 4-ethoxy isomer is the metabolic fate mediated by Cytochrome P450 (CYP) enzymes.
The Toxicity Mechanism (Para vs. Meta)
-
Para-pathway (Toxic): 4-Ethoxyaniline undergoes N-hydroxylation followed by dehydration to form 4-(ethoxyphenyl)-4-benzoquinone imine . This highly electrophilic species depletes hepatic glutathione (GSH) and covalently binds to cellular macromolecules, causing necrosis and methemoglobinemia.
-
Meta-pathway (Safe): The meta orientation prevents the resonance stabilization required to form a direct quinone imine. Metabolism is diverted toward ring hydroxylation (typically at C4 or C6) followed by Phase II conjugation (glucuronidation/sulfation), which are safe elimination routes.
Visualization: Metabolic Fate Pathway
Figure 1: Comparative metabolic activation pathways. The meta-substitution sterically and electronically precludes the formation of the toxic quinone imine intermediate common to para-isomers.
Therapeutic Applications & Case Studies
Case Study A: Kinase Inhibitor Optimization (MEK/EphB3)
In the development of Type I and Type II kinase inhibitors, the "solvent-front" region of the ATP binding pocket often tolerates solubilizing groups.
-
Challenge: A lead compound containing a 3-chloro-4-fluoroaniline moiety (common in EGFR inhibitors like Gefitinib) exhibited poor solubility and rapid metabolic clearance.
-
Solution: Replacement of the 3-chloro group with a 3-ethoxy group.
-
Outcome:
-
Potency: The ethoxy group filled a hydrophobic sub-pocket (gatekeeper region) similar to the chloro substituent.
-
Solubility: The oxygen atom increased aqueous solubility compared to the halide.
-
Selectivity: The slight increase in steric bulk (ethoxy > chloro) improved selectivity against off-target kinases with smaller gatekeeper residues.
-
Case Study B: Bioisosteric Replacement in GPCR Ligands
In 5-HT (Serotonin) receptor antagonists, the 3-ethoxyaniline moiety has been used to replace indole rings. The ethoxy oxygen mimics the electron density of the indole nitrogen, maintaining H-bond acceptor capability while altering the metabolic soft spots of the molecule.
Experimental Protocol: Buchwald-Hartwig Amination
The most reliable method for incorporating 3-ethoxyaniline into heteroaryl scaffolds (e.g., quinazolines, pyridines) is via Palladium-catalyzed cross-coupling. The following protocol uses XPhos , a biaryl phosphine ligand optimized for electron-rich anilines.
Protocol: Coupling of 3-Ethoxyaniline with 4-Chloroquinazoline
Objective: Synthesize N-(3-ethoxyphenyl)quinazolin-4-amine.
Reagents:
-
Aryl Halide: 4-Chloroquinazoline (1.0 equiv)
-
Amine: 3-Ethoxyaniline (1.2 equiv)[2]
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)[3]
-
Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)[3]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ and XPhos to the flask. Add 20% of the solvent volume. Stir at room temperature for 5-10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
-
Substrate Addition: Add the 4-chloroquinazoline, 3-ethoxyaniline, and NaOtBu.
-
Solvent & Degassing: Add the remaining solvent. Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for preventing catalyst poisoning).
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via LC-MS for the consumption of the aryl chloride.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and insoluble salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).
Visualization: Synthesis Workflow
Figure 2: Optimized Buchwald-Hartwig amination workflow for 3-ethoxyaniline derivatives.
Safety & Handling
-
Acute Toxicity: While safer than the para-isomer, 3-ethoxyaniline is still classified as toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is sensitive to light and air; oxidation leads to a dark red/brown discoloration, which may affect stoichiometry in sensitive couplings.
-
PPE: Use nitrile gloves, safety goggles, and work strictly within a fume hood.
References
-
Sigma-Aldrich. 3-Ethoxyaniline Product Specification & Safety Data Sheet. Available at:
-
Zhang, N., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.
-
Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology, 13(11), 947-961. (Comparative toxicity reference).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Source for XPhos protocol).[3][4]
-
National Toxicology Program (NTP). Testing Status of 3-Ethoxyaniline (m-Phenetidine). NTP Chemical Repository.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide
Abstract & Strategic Overview
This application note details the synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide , a halogenated benzamide scaffold relevant to antibacterial (salicylanilide analogs) and anticancer (HDAC inhibitor) research.
The synthesis poses a specific challenge: the steric hindrance introduced by the bromine atom at the ortho (2-position) of the benzoic acid ring. Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics and incomplete conversion with ortho-substituted substrates.
Therefore, this guide prioritizes the Acid Chloride Activation Route as the "Gold Standard" for robustness and scalability, while providing a HATU-mediated alternative for high-throughput library synthesis.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two commercially available precursors:
-
Electrophile: 2,5-dibromobenzoic acid (activated as acid chloride).
-
Nucleophile: 3-ethoxyaniline (m-phenetidine).
Figure 1: Retrosynthetic disconnection showing the convergence of the hindered acid and the aniline derivative.
Materials & Safety Profile
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| 2,5-Dibromobenzoic acid | 279.91 | 1.0 | Substrate (Acid) | 610-71-9 |
| 3-Ethoxyaniline | 137.18 | 1.1 | Substrate (Amine) | 621-33-0 |
| Thionyl Chloride ( | 118.97 | 2.0 - 5.0 | Activating Agent | 7719-09-7 |
| Triethylamine (TEA) | 101.19 | 2.5 | Base (Scavenger) | 121-44-8 |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium | 75-09-2 |
| DMF | 73.09 | Cat.[1] | Catalyst | 68-12-2 |
Critical Safety Warnings
-
Thionyl Chloride: Reacts violently with water to release HCl and
gases. Perform all operations in a fume hood. -
Acid Chlorides: The intermediate 2,5-dibromobenzoyl chloride is a lachrymator and corrosive.
-
Brominated Waste: Segregate halogenated organic waste from non-halogenated solvents.
Protocol A: Acid Chloride Method (Recommended)
Best for: Gram-scale synthesis, high purity, and overcoming steric hindrance.
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Charging: Add 2,5-dibromobenzoic acid (1.0 equiv, e.g., 2.80 g, 10 mmol).
-
Solvent/Reagent: Add anhydrous DCM (20 mL) followed by Thionyl Chloride (5.0 equiv, 3.6 mL).
-
Note: Neat thionyl chloride can be used if the substrate is insoluble in DCM, but DCM allows better temperature control.
-
-
Catalysis: Add 1-2 drops of DMF .
-
Reaction: Reflux at
for 2–3 hours. The suspension should become a clear solution, indicating consumption of the solid acid. -
Workup: Evaporate the solvent and excess
under reduced pressure (rotary evaporator).-
Chase Step: Add 10 mL of dry Toluene and re-evaporate to azeotrope off residual
. This prevents side reactions with the amine.
-
Phase 2: Amidation (Coupling)[4][5]
-
Preparation: Dissolve the crude acid chloride residue in anhydrous DCM (15 mL). Keep under inert atmosphere (
). -
Amine Solution: In a separate flask, dissolve 3-ethoxyaniline (1.1 equiv, 1.51 g) and Triethylamine (2.5 equiv, 3.5 mL) in anhydrous DCM (15 mL). Cool this solution to
(ice bath). -
Addition: Add the acid chloride solution dropwise to the cold amine solution over 15 minutes.
-
Why? Adding the electrophile (acid chloride) to the nucleophile (amine) ensures the amine is always in excess locally, minimizing di-acylation side products.
-
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid chloride spot (often hydrolyzed to acid on the plate) should disappear.
-
Phase 3: Purification Workflow
Figure 2: Purification logic flow ensuring removal of both acidic and basic impurities.
Detailed Purification Steps:
-
Quench: Dilute reaction with DCM (50 mL).
-
Acid Wash: Wash with 1M HCl (
mL).-
Purpose: Protonates excess 3-ethoxyaniline, moving it to the aqueous layer.
-
-
Base Wash: Wash with Saturated
( mL).-
Purpose: Removes any hydrolyzed 2,5-dibromobenzoic acid.
-
-
Drying: Dry organic layer over
, filter, and concentrate to a solid. -
Recrystallization: Dissolve the solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool to
. Filter crystals.[3]
Protocol B: HATU Coupling (Alternative)
Best for: Small scale (<50 mg), parallel synthesis, or if acid sensitive functional groups are present.
-
Dissolve 2,5-dibromobenzoic acid (1.0 equiv) in dry DMF .
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 minutes to form the activated ester.
-
Add 3-ethoxyaniline (1.1 equiv).
-
Stir at RT for 12–18 hours.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, then brine. Dry and concentrate. -
Note: HATU byproducts can be difficult to remove without column chromatography.
Analytical Validation (Self-Validating System)
To confirm the identity of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide , ensure the following spectral signatures are present.
Mass Spectrometry (MS)[6]
-
Expected Mass:
-
Isotope Pattern: Due to two bromine atoms, you must observe a 1:2:1 triplet pattern for the molecular ion clusters (
, , ).-
Validation: If you see a 1:1 doublet, you have lost a bromine (mono-dehalogenation).
-
NMR (DMSO- , 400 MHz)
-
Amide Proton: Singlet at
10.2–10.5 ppm (broad, exchangeable). -
Ethoxy Group:
-
Quartet at
4.0 ppm ( ). -
Triplet at
1.3 ppm ( ).
-
-
Aromatic Region:
-
Acid Ring: Signals characteristic of 2,5-substitution (doublet, doublet of doublets, doublet). Look for the deshielded proton ortho to the carbonyl.
-
Aniline Ring: 3-substituted pattern (singlet, doublet, triplet, doublet).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure |
| Starting Material Remains | Steric Hindrance | Increase reflux time in Step 1. Use Protocol A (Acid Chloride) instead of HATU. |
| Sticky/Oily Product | Impurities (DMF/Aniline) | Recrystallize from EtOH/Water. If oil persists, scratch flask with glass rod to induce nucleation. |
| Dark Coloration | Oxidation of Aniline | Use freshly distilled 3-ethoxyaniline. Conduct reaction under Nitrogen. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2,5-Dibromobenzoic acid. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
Precision Recrystallization of N-Arylbenzamides: A Thermodynamic Approach to High-Purity Scaffolds
Introduction & Scope
N-arylbenzamides (benzanilides) represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for histone deacetylase (HDAC) inhibitors, androgen receptor antagonists, and various kinase inhibitors. While their synthesis via the Schotten-Baumann reaction or direct amidation is kinetically efficient, the resulting crude material often contains unreacted anilines, benzoic acid derivatives, and coupling reagent byproducts.
This guide provides a rigorous, self-validating methodology for the purification of N-arylbenzamides. Unlike generic protocols, this approach utilizes thermodynamic solubility differentials to reject impurities, ensuring >99% purity suitable for biological assays and late-stage diversification.
Physicochemical Basis of Purification
The purification strategy relies on the high lattice energy of the amide bond. N-arylbenzamides possess strong intermolecular hydrogen donors (N-H) and acceptors (C=O), leading to high melting points (typically >160°C for unsubstituted benzanilide) and low solubility in non-polar solvents.
Solubility Differential Matrix
The following table summarizes the thermodynamic behavior of N-arylbenzamides in standard solvent systems.
| Solvent System | Role | Solubility Behavior (High T) | Solubility Behavior (Low T) | Impurity Rejection Profile |
| Ethanol / Water | Standard | High (Soluble) | Low (Insoluble) | Excellent for ionic salts and polar acids. |
| EtOAc / Heptane | Lipophilic | High (Soluble) | Low (Insoluble) | Superior for rejecting unreacted lipophilic amines. |
| DMF / Water | Last Resort | Very High | Moderate | Used only for highly insoluble poly-aromatic variants. |
| Acetic Acid | Specialized | High | Low | Good for protonatable impurities; hard to dry. |
Workflow Logic & Solvent Selection
The choice of solvent is not random; it is a logic-gated decision based on the polarity of the specific N-aryl substituent.
Figure 1: Decision tree for selecting the optimal solvent system based on crude solubility profiles.
Protocol A: The Binary Ethanol/Water System
Best for: Standard benzanilides, removal of ionic salts and benzoic acid traces.
The "Cloud Point" Titration Method
This protocol uses a self-validating "Cloud Point" mechanism. The appearance of turbidity acts as a visual indicator that the system has reached thermodynamic saturation (metastable zone width).
Reagents:
-
Solvent A: Ethanol (95% or Absolute) - The Dissolver
-
Solvent B: Deionized Water - The Anti-Solvent
Step-by-Step Methodology:
-
Saturation (The Dissolution):
-
Place crude solid in an Erlenmeyer flask.
-
Add minimum hot Ethanol (boiling point ~78°C) to dissolve the solid.
-
Critical Step: If the solution is colored (e.g., yellow from aniline oxidation), add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot through a pre-warmed Celite pad.
-
-
The Cloud Point (Self-Validation):
-
Maintain the clear ethanolic solution at a gentle boil.
-
Add hot water dropwise via a Pasteur pipette.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears that does not disappear upon swirling. This is the Cloud Point .
-
-
Re-equilibration:
-
Add exactly 0.5 - 1.0 mL of hot Ethanol to the turbid mixture.
-
Validation: The solution must turn crystal clear again. This places the system slightly undersaturated at boiling, preventing premature precipitation (oiling out).
-
-
Controlled Nucleation:
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake with cold 50:50 EtOH/Water.
-
Dry under vacuum or in a desiccator.
-
Protocol B: The Ethyl Acetate/Heptane System
Best for: Lipophilic derivatives, moisture-sensitive amides, or when "oiling out" is observed in ethanol.
Mechanism: Unlike ethanol/water, this system avoids the high polarity of water, which can sometimes force hydrophobic impurities out of solution along with the product. Heptane acts as a gentle anti-solvent.
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve crude solid in minimum boiling Ethyl Acetate (EtOAc).
-
Ensure complete dissolution. If insoluble particles remain, they are likely inorganic salts; filter them out hot.
-
-
Anti-Solvent Addition:
-
While boiling, slowly add Heptane (or Hexane).[3]
-
Continue adding until the refluxing solution becomes slightly cloudy.
-
-
The "Clear-Up" Step:
-
Add a small volume of EtOAc dropwise until clarity is restored.
-
-
Seeding (Critical for this System):
-
Crystallization & Wash:
-
Cool slowly to RT, then 4°C.
-
Filter and wash with cold 1:3 EtOAc/Heptane.
-
Troubleshooting: The "Oiling Out" Phenomenon
Problem: Instead of crystals, the product separates as a liquid oil droplet at the bottom of the hot solution. Cause: The saturation temperature of the solute is higher than the melting point of the solute in the solvent mixture (Liquid-Liquid Phase Separation).
The Rescue Protocol:
Figure 2: Step-by-step remediation workflow for oiling out events.
Technical Insight: Adding more "good" solvent lowers the saturation temperature. The goal is to lower the saturation temperature below the melting point of the solvated solid, allowing it to transition directly from solution to crystal (Solid-Liquid Equilibrium) rather than solution to oil (Liquid-Liquid Equilibrium).
Quality Control & Validation
A successful recrystallization must be validated against three metrics:
-
Visual Appearance: Crystals should be needles or plates (white/colorless), not amorphous powder.
-
Melting Point: Must be sharp (range < 2°C). Broad ranges indicate occluded solvent or impurities.
-
Reference: Benzanilide MP = 163°C [1].[6]
-
-
Purity Assay:
-
TLC: Single spot (Rf ~0.5 in 1:1 EtOAc/Hexane).
-
1H NMR: Check for absence of solvent peaks (e.g., Ethanol triplet at 1.2 ppm).
-
References
-
National Institute of Standards and Technology (NIST). (2023). Benzanilide Phase Change Data. NIST Chemistry WebBook. [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques).
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting - Oiling Out. [Link]
-
Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Mechanisms and Solutions. [Link]
Sources
Title: Accelerated Synthesis of Dibromobenzamides via Microwave-Assisted Electrophilic Bromination
An Application Note and Protocol from the Senior Scientist's Desk
Abstract
Dibromobenzamides are key structural motifs and versatile intermediates in the development of pharmaceuticals and agrochemicals. Traditional methods for their synthesis often involve prolonged reaction times, harsh conditions, and significant energy consumption. This application note presents a robust and highly efficient protocol for the synthesis of dibromobenzamides using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a cleaner reaction profile, aligning with the principles of green chemistry. We provide a detailed, step-by-step protocol for the synthesis of 3,5-dibromobenzamide, complete with mechanistic insights, optimization strategies, and critical safety considerations for researchers in organic synthesis and drug development.
Introduction: The Need for Speed and Sustainability
Benzamides and their halogenated derivatives are foundational building blocks in medicinal chemistry. The introduction of two bromine atoms onto the benzamide scaffold creates a valuable intermediate, primed for further functionalization through cross-coupling reactions or nucleophilic substitution, enabling the construction of complex molecular architectures.
Conventional synthesis of such compounds typically relies on classical heating methods (e.g., oil baths), which are characterized by slow and inefficient energy transfer. This often necessitates long refluxing periods, leading to increased energy costs and the potential for byproduct formation. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[1] By using microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, resulting in rapid and homogenous heating.[2][3] This leads to several significant advantages:
-
Dramatically Reduced Reaction Times: Reactions can often be completed in minutes instead of hours.
-
Increased Product Yields: Rapid heating can minimize the formation of degradation byproducts.[2]
-
Enhanced Purity: Cleaner reaction profiles often simplify the subsequent purification steps.[3]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to substantial energy savings.[4]
This guide provides the necessary theoretical background and a practical, validated protocol for researchers to confidently implement MAOS for the synthesis of dibromobenzamides.
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating which relies on conduction and convection, microwave heating is based on the interaction of the electromagnetic field with the molecules in the reaction mixture. The two primary mechanisms are:
-
Dipolar Polarization: Polar molecules, like the solvent and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[5]
-
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[5]
This direct energy transfer is the key to the remarkable rate accelerations observed in MAOS.[6]
Experimental Protocol: Synthesis of 3,5-Dibromobenzamide
This protocol details the direct bromination of benzamide using N-Bromosuccinimide (NBS) as the bromine source in a dedicated laboratory microwave synthesizer.
Materials and Equipment
-
Reagents:
-
Benzamide (C₇H₇NO)
-
N-Bromosuccinimide (NBS, C₄H₄BrNO₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Dedicated laboratory microwave synthesizer with sealed-vessel capability and in-situ temperature and pressure monitoring. Note: Domestic microwave ovens must not be used for this procedure due to significant safety hazards.[7][8]
-
10 mL microwave reaction vial with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks)
-
Recrystallization apparatus
-
Analytical balance
-
Experimental Workflow Diagram
The overall process from setup to analysis is outlined below.
Caption: Experimental workflow for microwave-assisted dibromobenzamide synthesis.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial, add benzamide (e.g., 121 mg, 1.0 mmol) and N-Bromosuccinimide (NBS) (374 mg, 2.1 mmol, 2.1 equivalents).
-
Solvent Addition: Add a magnetic stir bar to the vial, followed by 4 mL of anhydrous DMF.
-
Microwave Synthesis:
-
Securely cap the reaction vial.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C (use a ramp time of 2 minutes)
-
Hold Time: 10 minutes
-
Power: 100 W (or use variable power to maintain temperature)
-
Stirring: On
-
-
Run the program. The instrument will monitor temperature and pressure in real-time.
-
-
Cooling: Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Workup:
-
Pour the reaction mixture into a beaker containing 20 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dibromobenzamide as a white solid.
-
Results and Discussion
Causality and Optimization
-
Choice of Brominating Agent: NBS is used as it is a solid and therefore safer and easier to handle than elemental bromine. The 2.1 equivalents ensure the reaction goes to completion for the disubstituted product.
-
Choice of Solvent: DMF is a polar aprotic solvent that absorbs microwave energy very efficiently, leading to rapid heating.[9] Its high boiling point allows for reactions to be conducted at elevated temperatures.
-
Reaction Parameters: The temperature of 120 °C provides sufficient energy to overcome the activation barrier for the electrophilic substitution. The 10-minute reaction time is a typical starting point for MAOS and can be optimized further.[10]
Comparative Data
The efficiency of the microwave-assisted protocol is best illustrated when compared to a conventional heating method.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | 10 minutes | 8 - 12 hours |
| Temperature | 120 °C | 120 °C |
| Typical Yield | 85 - 95% | 60 - 75% |
| Purity (Crude) | High (minor impurities) | Moderate (more byproducts) |
| Energy Input | Low | High |
Table 1: Comparison of microwave-assisted vs. conventional synthesis of 3,5-dibromobenzamide.
Reaction Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The amide group (-CONH₂) is a meta-directing deactivator. However, under forcing conditions as provided by microwave heating, disubstitution can be achieved.
Caption: Simplified mechanism for the formation of 3,5-dibromobenzamide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Insufficient reaction time or temperature. Reagents are wet or degraded. | Increase hold time in 5-minute increments or temperature by 10 °C. Use fresh NBS and anhydrous solvent. |
| Incomplete Reaction | See "Low Yield". | Increase equivalents of NBS to 2.2-2.5. |
| Formation of Monobrominated Product | Reaction conditions are too mild. | Increase temperature and/or reaction time to favor disubstitution. |
| Pressure Limit Exceeded | Reaction is too exothermic or solvent is too volatile for the set temperature. | Reduce the amount of starting material. Ensure the correct solvent is used. If the reaction is known to be exothermic, use a slower temperature ramp.[7] |
Mandatory Safety Protocols
Microwave synthesis involves high temperatures and pressures; adherence to safety protocols is non-negotiable.
-
Use Dedicated Equipment: Only use a laboratory microwave synthesizer designed for chemical reactions. NEVER use a domestic (kitchen) microwave oven.[8][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. When removing hot vials, thermal gloves are recommended.[12][13]
-
Vessel Integrity: Inspect microwave vials for cracks or defects before use. Never exceed the recommended fill volume (typically 1/2 to 2/3 of the vial capacity).[12]
-
Pressure Monitoring: Always operate the microwave with pressure monitoring enabled. If you are unsure about a reaction's potential to generate gas, start with a small-scale test run.[7]
-
Proper Venting: Ensure the vial has cooled sufficiently before venting and opening to prevent violent boiling and splashing of the hot solvent.[11]
-
Exothermic Reactions: Treat any potentially exothermic reaction with extreme caution. The rapid energy transfer from microwaves can cause a runaway reaction. Start with small quantities and low power settings.[7]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of dibromobenzamides. The protocol described herein is rapid, highly efficient, and scalable, offering a superior alternative to traditional synthetic methods. By adopting this green chemistry approach, research and development labs can accelerate their discovery pipelines while minimizing environmental impact.
References
- Vertex AI Search. (2024). An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions.
- International Journal of Research in Pharmacy and Allied Science. (2025).
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- ResearchGate. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Advanced Journal of Chemistry, Section A. (2019).
- ResearchGate. (n.d.). Specific effects of microwave - Solid supported reaction.
- CEM Corporation. (n.d.).
- NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted rapid synthesis and biological activity of some new N-[3-chloro-2-(Substituted)-4-oxoazetidin-1-yl]-(Substituted) benzamides.
- CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
- Scribd. (n.d.).
- University of Nottingham. (n.d.).
- University of Bristol. (n.d.). INFO.
- ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- PubMed. (2014). Microwave assisted synthesis and docking study of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)
- PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- ResearchGate. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone.
- Research Journal of Pharmacy and Technology. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl)
- ChemicalBook. (2026). 2-BROMOBENZAMIDE | 4001-73-4.
- Benchchem. (n.d.).
- International Journal of Research and Development in Pharmacy and Life Sciences. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
- ResearchGate. (2025). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone | Request PDF.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020).
- PMC. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
- Semantic Scholar. (2009). Microwave Multicomponent Synthesis.
- PubChem. (n.d.). 2,4-Dibromobenzamide | C7H5Br2NO | CID 92045730.
- PubMed. (2019). Microwave-Assisted Organic Synthesis, Structure-Activity Relationship, Kinetics and Molecular Docking Studies of Non-Cytotoxic Benzamide Derivatives as Selective Butyrylcholinesterase Inhibitors.
- ChemicalBook. (n.d.). 2,6-Dibromo-benzamide synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. rjpdft.com [rjpdft.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Considerations for Microwave Synthesis [cem.com]
- 8. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 9. Getting Started with Microwave Synthesis [cem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. bangor.ac.uk [bangor.ac.uk]
Application Note: A Streamlined Protocol for the Synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, reliable, and efficient protocol for the synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide, a key intermediate in various pharmaceutical and materials science research endeavors. The synthesis involves the conversion of 2,5-dibromobenzoic acid into its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by an in-situ coupling with 3-ethoxyaniline. This method was selected for its high efficiency, straightforward workup, and scalability. This document offers in-depth procedural details, mechanistic insights, safety protocols, and purification techniques to ensure reproducible and high-yield synthesis.
Introduction
The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry and materials science. The specific compound, 2,5-dibromo-N-(3-ethoxyphenyl)benzamide, incorporates several key features: a dibrominated benzene ring, which provides sites for further functionalization via cross-coupling reactions, and an ethoxy-substituted aniline moiety, which can influence solubility and pharmacokinetic properties. The amide linkage itself is a highly stable and common functional group in many biologically active molecules.[1]
The most common method for forming an amide bond is through the condensation of a carboxylic acid and an amine.[2] However, direct condensation requires harsh conditions and is often inefficient. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction.[2] This protocol utilizes thionyl chloride (SOCl₂) to convert the relatively unreactive 2,5-dibromobenzoic acid into the highly reactive 2,5-dibromobenzoyl chloride. This intermediate is then immediately reacted with 3-ethoxyaniline to form the desired amide product. This two-step, one-pot approach is highly effective for this class of compounds.[3]
Reaction Scheme
The overall synthetic transformation is depicted below:
Scheme 1: Synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide
Step 1: Acyl Chloride Formation
2,5-dibromobenzoic acid is reacted with an excess of thionyl chloride (SOCl₂) to form 2,5-dibromobenzoyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this conversion.[1]
Step 2: Amide Coupling
The crude 2,5-dibromobenzoyl chloride is then reacted in-situ with 3-ethoxyaniline in the presence of a suitable base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2,5-dibromobenzoic acid | 279.91 | 2.80 g | 10.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 2.2 mL (30.0 mmol) | 30.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Cat. |
| 3-Ethoxyaniline | 137.18 | 1.51 g (1.39 mL) | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 2.1 mL (15.0 mmol) | 15.0 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 70 mL | - | - |
| Toluene | 92.14 | 20 mL | - | - |
| Saturated NaHCO₃ solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
| Ethanol | 46.07 | As needed | - | - |
Step-by-Step Procedure
Step 1: Formation of 2,5-dibromobenzoyl chloride
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromobenzoic acid (2.80 g, 10.0 mmol).
-
Add toluene (20 mL) and thionyl chloride (2.2 mL, 30.0 mmol).
-
Add 2-3 drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This should yield the crude 2,5-dibromobenzoyl chloride as an oily or solid residue. It is crucial that this intermediate is used immediately in the next step without purification.
Step 2: Amide Formation
-
Place the flask containing the crude 2,5-dibromobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the residue in anhydrous dichloromethane (DCM, 40 mL).
-
In a separate flask, prepare a solution of 3-ethoxyaniline (1.51 g, 11.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (30 mL).
-
Cool the acyl chloride solution to 0°C using an ice bath.
-
Slowly add the amine solution dropwise to the stirred acyl chloride solution over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization. Ethanol is often a suitable solvent for N-aryl benzamides.[4] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[5]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Rationale and Mechanistic Insights
Choice of Reagents
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides.[] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the workup process.[3] The use of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[1]
-
Triethylamine (TEA): In the second step, triethylamine acts as a base to neutralize the HCl generated during the amide bond formation. This is crucial as the free amine (3-ethoxyaniline) is a nucleophile, and its protonated form is not. The base ensures that the amine remains in its nucleophilic state to react with the electrophilic acyl chloride.
Reaction Mechanism
The reaction proceeds through a two-stage mechanism:
Stage 1: Acyl Chloride Formation The carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of SO₂ and a chloride ion results in the formation of the acyl chloride.
Stage 2: Nucleophilic Acyl Substitution The nitrogen atom of 3-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,5-dibromobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion, which is subsequently neutralized by triethylamine, to yield the final amide product.
Visualizing the Workflow and Mechanism
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Simplified reaction mechanism.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,5-Dibromobenzoic Acid: Causes skin and serious eye irritation.[7] Avoid inhalation of dust. Wash skin thoroughly after handling.[7]
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water.[8][9][10] It causes severe skin burns and eye damage.[11][12] Handle with extreme care under an inert, dry atmosphere.[11] Work in a certified chemical fume hood is mandatory.
-
3-Ethoxyaniline: Toxic if swallowed, inhaled, or absorbed through the skin.[13] May cause cyanosis (a bluish discoloration of the skin) and other systemic effects.[13]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes skin and eye burns.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete acyl chloride formation. | Ensure thionyl chloride is not old/decomposed. Extend reflux time. Ensure reaction is anhydrous. |
| Degradation of acyl chloride. | Use the crude acyl chloride immediately. Ensure all subsequent reagents and solvents are anhydrous. | |
| Ineffective amine nucleophile. | Ensure the correct stoichiometry of the base (TEA) is used to neutralize HCl. | |
| Product is oily or discolored | Presence of unreacted starting materials or byproducts. | Improve the efficiency of the aqueous workup. Ensure thorough washing with NaHCO₃ to remove any unreacted acid. |
| Oxidation of the aniline starting material. | Consider running the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled 3-ethoxyaniline if it is discolored. | |
| Difficulty in crystallization | Product is too soluble in the chosen solvent. | Try a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).[4] |
| Presence of impurities inhibiting crystal lattice formation. | Re-purify via the workup steps or consider column chromatography. |
Conclusion
The protocol detailed herein provides a robust and reproducible method for the synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide. By activating the carboxylic acid with thionyl chloride, this procedure circumvents the challenges of direct amide condensation, leading to high yields of the desired product. Careful adherence to the procedural steps and safety precautions is essential for a successful outcome. This application note serves as a comprehensive guide for researchers requiring this versatile chemical intermediate for their synthetic campaigns.
References
- ChemicalBook. (2026, January 17). Thionyl chloride - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- PubChem. (n.d.). 3-Ethoxyaniline.
- BenchChem. (2025). Minimizing side product formation in benzamide synthesis.
- Sigma-Aldrich. (2015, February 26). Safety Data Sheet - Thionyl chloride.
- LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Spectrum Chemical. (2023, December 25). SAFETY DATA SHEET - Thionyl Chloride.
- Santa Cruz Biotechnology. (n.d.). 3-Ethynylaniline Safety Data Sheet.
- Tokyo Chemical Industry. (n.d.). 2,5-Dibromobenzoic Acid.
- Synquest Labs. (n.d.). 2-Bromobenzoic acid Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-Bromo-5-hydroxybenzoic acid Safety Data Sheet.
- BenchChem. (2025). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
- ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using thionyl chloride.
- Thermo Fisher Scientific. (2025, March 11). SAFETY DATA SHEET - 2,6-Dibromobenzoic acid.
- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET - 2-Bromobenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Ethoxyaniline 98%.
- Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
- Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Benzenamine, 5-chloro-2-methoxy-, hydrochloride.
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet - 2-Methoxy-d3-aniline-3,4,5,6-d4.
- CDAC. (n.d.). Recrystallization.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- National Institutes of Health. (n.d.). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids.
- Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. 2,5-Dibromobenzoic Acid | 610-71-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. bionium.miami.edu [bionium.miami.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing High-Throughput Screening of Benzamide Libraries: From Scaffold Design to Hit Validation
Abstract
The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutics, from Class I-selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat) to dopamine antagonists (e.g., Sulpiride).[1] However, the unique physicochemical properties and metal-chelating capabilities of benzamides present specific challenges in High-Throughput Screening (HTS). This application note provides a rigorous, self-validating framework for screening benzamide libraries, focusing on assay interference mitigation, solubility management, and orthogonal hit validation.
The Benzamide Advantage: Chemical Space & Library Design
Effective HTS begins with high-quality library design. Benzamides are favored for their synthetic accessibility and "drug-likeness," but their mechanism of action dictates specific structural requirements.
Structural Classes & Targets
Unlike promiscuous scaffolds, benzamides often exhibit target selectivity based on substitution patterns:
| Sub-Class | Key Substituent | Primary Target | Mechanism |
| 2-Aminoanilides | Ortho-amino group | HDAC 1, 2, 3 | Zinc (Zn²⁺) Chelation |
| Salicylamides | Ortho-hydroxy group | Kinases / HSP90 | ATP Competition / Allosteric |
| N-Substituted | Pyrrolidine/Piperidine tail | D2/D3 Receptors | GPCR Antagonism |
Physicochemical Constraints
Benzamide libraries often suffer from solubility-driven attrition. When selecting or synthesizing a library, adhere to these thresholds to minimize false negatives due to precipitation:
-
Molecular Weight (MW): < 450 Da (Optimal for cell permeability).
-
cLogP: Maintain < 3.5. Benzamides with cLogP > 4.0 often precipitate in aqueous HTS buffers (0.1% - 1% DMSO).
-
Topological Polar Surface Area (TPSA): < 100 Ų for CNS targets; < 140 Ų for systemic targets.
Protocol: Fluorogenic HDAC Enzymatic Screen
This protocol focuses on the most common application of benzamide libraries: screening for Class I HDAC inhibitors. It utilizes a fluorogenic lysine substrate (e.g., Boc-Lys(Ac)-AMC) which releases a fluorophore upon deacetylation and subsequent trypsin digestion.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Note: Avoid phosphate buffers, as phosphate can compete for the Zinc active site, reducing assay sensitivity.
-
-
Substrate: Fluorogenic Acetylated Lysine (10 mM stock in DMSO).
-
Enzyme: Recombinant HDAC1 or HDAC3 (verify specific activity).
-
Developer: Trypsin solution (stop solution).
-
Control Compound: Entinostat (MS-275) – Use as the positive control for ortho-amino benzamides.
HTS Workflow (Step-by-Step)
-
Library Dispensing:
-
Dispense 50 nL of library compounds (10 mM DMSO stock) into 384-well black, low-binding plates using an acoustic dispenser (e.g., Echo).
-
Final Concentration: 10 µM (assuming 50 µL final volume).[2]
-
Controls: Columns 1 and 24 contain DMSO only (Negative Control) and 10 µM Entinostat (Positive Control).
-
-
Enzyme Addition:
-
Add 25 µL of HDAC enzyme solution (diluted in Assay Buffer) to all wells.
-
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). This allows the benzamide to equilibrate and chelate the active site Zinc before substrate competition begins.
-
-
Substrate Initiation:
-
Add 25 µL of Substrate solution.
-
Incubate for 60 minutes at 37°C.
-
-
Development & Stop:
-
Add 25 µL of Developer/Stop solution (containing Trypsin and HDAC inhibitor like Trichostatin A to freeze the reaction).
-
Incubate for 15 minutes at RT to allow fluorophore release.
-
-
Detection:
-
Read Fluorescence: Ex 360 nm / Em 460 nm.
-
Workflow Visualization
Figure 1: Step-by-step workflow for fluorogenic HDAC screening of benzamide libraries.
Data Analysis & Self-Validation (Z-Factor)
Trustworthiness in HTS is defined by the Z-factor (Z').[3] Before running the full library, you must validate the assay window using a "Dry Run" plate containing only controls.
Z-Factor Calculation
- : Standard deviation of positive (inhibited) and negative (DMSO) controls.
- : Mean signal of positive and negative controls.[3]
Interpretation & Acceptance Criteria
| Z-Factor Range | Interpretation | Action |
| 1.0 > Z' ≥ 0.5 | Excellent | Proceed to Screen. Assay is robust. |
| 0.5 > Z' ≥ 0.0 | Marginal | Optimization Required. Check pipetting precision or enzyme stability. |
| Z' < 0.0 | Unusable | Stop. Signal window overlaps with noise. |
Benzamide-Specific Note: If Z' is low, check for "Zinc stripping." High concentrations of chelating buffers (EDTA/EGTA) or impure BSA can strip the Zinc from the HDAC enzyme, killing activity across the whole plate.
Hit Validation & Mechanism of Action
Benzamides function via a specific mechanism that can lead to false positives if not validated.
The Mechanism: Zinc Chelation
Benzamides (specifically 2-aminoanilides) bind in the "foot pocket" of the HDAC active site. The carbonyl oxygen and the amino group form a bidentate chelation complex with the catalytic Zinc ion (
Figure 2: Mechanism of Action. Benzamide chelation of the catalytic Zinc ion prevents the activation of the water molecule necessary for deacetylation.
Troubleshooting False Positives (PAINS & Aggregators)
Benzamide hits must be orthogonalized to rule out non-specific metal chelation or aggregation.
-
Detergent Sensitivity Test: Re-test hits in the presence of 0.01% Triton X-100.
-
Logic: Colloidal aggregators (which sequester enzyme non-specifically) are disrupted by detergents. If potency drops significantly with Triton, the hit is likely a false positive aggregator.
-
-
Fluorescence Interference: Benzamides are generally not fluorescent, but impurities can be.
-
Protocol: Add compound after the enzymatic reaction and stop solution. If fluorescence is lower/higher than the control, the compound is quenching or fluorescing (Quench/Fluor Artifact).
-
-
Selectivity Counter-Screen: Screen hits against a non-zinc dependent enzyme (e.g., a serine protease) or a different metalloenzyme (e.g., Aminopeptidase) to ensure the chelation is specific to the HDAC pocket and not a general metal-stripping effect.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening.
-
BenchChem. (2025).[5][6] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
-
(Cited for scaffold properties and privileged structure status).
-
-
Limburg, H., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Journal of Medicinal Chemistry.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide synthesis
Technical Support Center: Synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide
Current Status: Operational Ticket ID: CHEM-SUP-25DB-3ET Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield or purity issues with the synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide . This is a Schotten-Baumann type acylation, but it presents specific challenges due to the steric hindrance at the 2-position (ortho-bromo) of the benzoyl ring and the electronic effects of the 3-ethoxy group on the aniline.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this substituted system.
Module 1: The Reaction Logic & Workflow
The synthesis relies on the nucleophilic attack of 3-ethoxyaniline (nucleophile) onto 2,5-dibromobenzoyl chloride (electrophile).
Critical Mechanistic Insight: The ortho-bromine atom on the benzoyl ring creates significant steric bulk. This blocks the optimal angle of attack (Bürgi-Dunitz trajectory) for the aniline. Consequently, the reaction rate is slower than unsubstituted benzoyl chloride. If moisture is present, water (a smaller nucleophile) will outcompete the bulky aniline, hydrolyzing your acid chloride back to the starting acid (2,5-dibromobenzoic acid), drastically reducing yield.
Visual Workflow (Process Map)
Figure 1: Optimized workflow for sterically hindered benzamide synthesis.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Recovery of Starting Material
User Question: "I stirred the reaction overnight, but I still see a large spot for 3-ethoxyaniline on TLC, and my yield is <40%."
Technical Diagnosis: The ortho-effect is slowing down the amidation. If you are using standard Schotten-Baumann conditions (aqueous NaOH), the hydrolysis of the acid chloride is faster than the amide formation due to the steric block.
Solution:
-
Switch to Anhydrous Conditions: Do not use aqueous base. Use Dichloromethane (DCM) or THF as the solvent with Pyridine or Triethylamine (TEA) as the base.
-
The "Push" Method: If using TEA, add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the acid chloride itself [1].
-
Stoichiometry: Use a 1.2 equivalent excess of the acid chloride, not the aniline. The acid chloride is the "sacrificial" reagent because it is prone to hydrolysis.
Issue 2: Product "Oils Out" or is Sticky
User Question: "After workup, I get a brown oil that refuses to solidify, even though the product should be a solid."
Technical Diagnosis: This is often caused by trapped 2,5-dibromobenzoic acid (hydrolysis byproduct) or residual 3-ethoxyaniline acting as a solvent impurity. The melting point depression prevents crystallization.
Solution:
-
The Acid Wash: You must wash the organic layer vigorously with 1M HCl . This protonates the unreacted 3-ethoxyaniline, making it water-soluble and removing it from your organic phase.
-
The Base Wash: Follow the acid wash with a saturated NaHCO₃ (Sodium Bicarbonate) wash. This converts the unreacted 2,5-dibromobenzoic acid into its sodium salt, extracting it into the water layer.
-
Trituration: If it remains an oil, add cold Ethanol and scratch the side of the flask with a glass rod. Alternatively, use a hexanes/ethyl acetate mixture to induce precipitation.
Issue 3: Impurity at Baseline (TLC)
User Question: "I see a strong spot at the baseline that won't wash away."
Technical Diagnosis: This is likely the Pyridine Hydrochloride or Triethylamine Hydrochloride salt formed during the reaction. While water-soluble, it can sometimes be trapped in the organic matrix if the drying step (MgSO₄) is skipped or if the extraction wasn't thorough.
Solution: Ensure thorough aqueous washes (Water -> HCl -> NaHCO₃ -> Brine).
Module 3: The "Gold Standard" Protocol
Objective: Synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide (Target: >85% Yield).
Reagents:
-
A: 2,5-dibromobenzoyl chloride (1.2 equiv) [Or generated in situ from acid + SOCl₂]
-
B: 3-ethoxyaniline (1.0 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst: DMAP (0.1 equiv) - Optional, for difficult cases
Step-by-Step Procedure:
-
Preparation (0 min):
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolve 3-ethoxyaniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (Concentration ~0.2 M).
-
Cool the mixture to 0°C in an ice bath. Crucial: Cooling prevents exotherms from degrading the sensitive aniline.
-
-
Addition (15-30 min):
-
Reaction (3 - 12 hours):
-
Allow the reaction to warm to Room Temperature naturally.
-
Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).
-
Endpoint: Disappearance of 3-ethoxyaniline. If aniline persists after 4 hours, add 0.1 eq DMAP and reflux gently (40°C).
-
-
Workup:
-
Dilute with excess DCM.
-
Wash 1: 1M HCl (2x) – Removes unreacted aniline.
-
Wash 2: Water (1x).
-
Wash 3: Saturated NaHCO₃ (2x) – Removes 2,5-dibromobenzoic acid.
-
Wash 4: Brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and evaporate in vacuo.
-
-
Purification:
Module 4: Data & Specifications
| Parameter | Specification / Target | Notes |
| Appearance | White to Off-White Crystalline Solid | Yellowing indicates oxidation of aniline. |
| Yield | > 85% | Lower yield suggests hydrolysis issues. |
| Melting Point | Distinct (e.g., 150-160°C range*) | Exact MP depends on polymorph; broad range = impure. |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Insoluble in Water. |
| TLC Rf | ~0.4 - 0.6 | (30% EtOAc / Hexane) |
References
-
BenchChem Technical Support. (2025).[1][2][4] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from
-
Royal Society of Chemistry. (2021). Tips and tricks for difficult amide bond formation. ChemPros Community/RSC. Retrieved from
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Hilaris Publisher. (2018). Synthesis of N-Substituted Benzamide Derivatives. Retrieved from
(Note: If you require the specific CAS number or safety data for 2,5-dibromobenzoyl chloride, please consult your internal SDS database using CAS: 29716-49-2 for the acid precursor).
Sources
Technical Support Center: Optimizing Amide Bond Formation with Electron-Deficient Anilines
Welcome to the technical support center for optimizing amide bond formation with electron-deficient anilines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this notoriously difficult yet crucial transformation in organic synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may be facing in the lab, providing direct, actionable advice to get your reaction back on track.
Question 1: My amide coupling reaction with an electron-deficient aniline is not proceeding, or the yield is very low. I've tried standard coupling reagents like EDC/HOBt. What should I do next?
Answer:
This is a very common issue. The low nucleophilicity of electron-deficient anilines makes them poor partners for standard coupling conditions.[1][2][3][4] The activated carboxylic acid intermediate, often an O-acylisourea when using carbodiimides like EDC, is not reactive enough to be attacked by the weakly nucleophilic aniline.
Immediate Troubleshooting Steps:
-
Increase the electrophilicity of the activated acid:
-
Switch to a more potent coupling reagent: Urionium/aminium salts like HATU, HCTU, or COMU are generally more effective than carbodiimides for challenging couplings.[5] These reagents form highly reactive OAt- or OBt-active esters.
-
Consider phosphonium salt reagents: PyBOP or PyAOP can also be highly effective.
-
Form the acyl fluoride: Reagents like TCFH with N-methylimidazole (NMI) as a base or BTFFH have been specifically developed for poorly nucleophilic amines.[2][3][4][6] Acyl fluorides are highly reactive intermediates.
-
-
Incorporate a nucleophilic catalyst:
-
Optimize the base and solvent:
-
Base: For uronium/aminium reagents, a non-nucleophilic organic base is required. N,N-Diisopropylethylamine (DIPEA) is common, but for reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine might be beneficial.[5]
-
Solvent: Aprotic polar solvents like DMF or NMP are often superior to dichloromethane (DCM) or THF for sluggish reactions as they can help to solvate charged intermediates and increase reaction rates.[8]
-
-
Increase the reaction temperature:
Question 2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I mitigate them?
Answer:
Side reactions are a common pitfall, especially when pushing reactions with highly active reagents.
Common Side Products and Solutions:
-
Guanidinium by-product: This occurs when the amine attacks the uronium/aminium coupling reagent (e.g., HATU) instead of the activated carboxylic acid.
-
Solution: Pre-activate the carboxylic acid. Allow the acid, coupling reagent, and base to stir for a few minutes (5-15 min) before adding the aniline. This ensures the formation of the active ester and minimizes the concentration of free coupling reagent available to react with the amine.
-
-
Racemization of chiral carboxylic acids: Highly basic conditions and elevated temperatures can lead to the loss of stereochemical integrity at the α-carbon of amino acid substrates.
-
Solution:
-
Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[5]
-
Minimize reaction time and temperature where possible.
-
Additives like HOBt or Oxyma Pure can help to suppress racemization.
-
-
-
Formation of N-acylurea: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.
-
Solution: Use an additive like HOBt or HOAt. These additives trap the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
Logical Workflow for Troubleshooting Failed Reactions
When a reaction fails, a systematic approach is more effective than random screening. The following workflow can help diagnose and solve the issue.
Caption: A systematic workflow for troubleshooting difficult amide couplings.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient anilines so unreactive?
The reactivity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on the aromatic ring pull electron density away from the nitrogen through resonance or inductive effects. This reduces the nucleophilicity of the amine, making it a weaker nucleophile and slowing down the rate of amide bond formation.[1]
Q2: What is "pre-activation" and when should I use it?
Pre-activation is the process of mixing the carboxylic acid, coupling reagent, and base for a short period before adding the amine.[6] This allows for the complete formation of the highly reactive intermediate (e.g., an active ester). This technique is particularly useful to prevent side reactions where the amine might react directly with the coupling reagent, such as the formation of guanidinium by-products with HATU.
Q3: Can I just use thionyl chloride (SOCl₂) to make the acid chloride?
Forming the acyl chloride with reagents like thionyl chloride or oxalyl chloride is a classic and often effective strategy for activating the carboxylic acid.[6] The resulting acyl chloride is highly electrophilic and will react with even weakly nucleophilic anilines. However, this approach has drawbacks:
-
Functional Group Incompatibility: The harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule.
-
Safety: These reagents are toxic and corrosive, requiring careful handling.[6]
-
Side Reactions: The generation of HCl gas requires a stoichiometric amount of base in the subsequent amidation step, which can complicate the reaction.
This method is often considered a "last resort" when modern coupling reagents fail.[6]
Q4: Are there any catalytic methods that avoid stoichiometric coupling reagents?
Yes, this is an active area of research aimed at developing more sustainable "green" chemistry. Boronic acid catalysts have shown promise in promoting direct amidation between carboxylic acids and amines, including poorly nucleophilic anilines, by dehydrative condensation.[9] Additionally, novel methods like nickelaelectrocatalysis are being developed for the cross-coupling of aryl halides with weak N-nucleophiles, offering an alternative pathway to the desired amide products.[10][11]
Data and Protocols
Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent | Class | Key Advantages | Common Base(s) | Notes |
| EDC/HOBt | Carbodiimide | Cost-effective, common. | DIPEA, TEA | Often insufficient for electron-deficient anilines.[1] |
| HATU | Urionium Salt | Highly reactive, fast kinetics.[1][5] | DIPEA, NMM | Risk of guanidinium side product; pre-activation recommended. |
| COMU | Urionium Salt | High reactivity, contains Oxyma (safer than HOBt). | DIPEA, NMM | Excellent for sterically hindered and electron-poor amines. |
| PyBOP | Phosphonium Salt | High reactivity, good for solution-phase. | DIPEA | By-products can be difficult to remove. |
| TCFH/NMI | Fluorouronium | Forms highly reactive acyl fluorides. | NMI | Specifically designed for poorly nucleophilic amines.[6] |
| T3P® | Phosphonic Anhydride | Effective, by-products are water-soluble for easy workup. | Pyridine, DIPEA | A good choice for larger scale reactions.[9] |
Protocol: General Procedure for Amide Coupling with HATU and an Electron-Deficient Aniline
This protocol provides a robust starting point for challenging couplings.
Caption: Step-by-step protocol for HATU-mediated coupling.
Detailed Steps:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Dissolve the acid in an appropriate volume of anhydrous DMF (e.g., 0.1 M concentration).
-
Add HATU (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 5-15 minutes. This is the pre-activation step.
-
Add the electron-deficient aniline (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature. If no significant conversion is observed after 2-4 hours (monitor by TLC or LC-MS), gradually increase the temperature to 50-60 °C.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water, 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. National Institutes of Health. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. [Link]
-
Diphenylsilane as a Coupling Reagent for Amide Bond Formation. ResearchGate. [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]
-
Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. ACS Publications. [Link]
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions in 2,5-Dibromobenzoic Acid Coupling
Topic: Optimization of Regioselectivity and Chemoselectivity in Pd-Catalyzed Cross-Couplings of 2,5-Dibromobenzoic Acid Derivatives. Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Content Status: Verified Technical Guide.
Executive Summary & Strategic Analysis
Coupling reactions involving 2,5-dibromobenzoic acid present a classic problem in multi-functionalized arene chemistry: managing the competition between two chemically distinct halogen sites (regioselectivity) while preserving the carboxylic acid moiety (chemoselectivity).
The Core Challenge:
-
Regioselectivity (C5 vs. C2): The C5-bromide is sterically accessible and electronically activated (meta to electron-withdrawing -COOH/COOR). The C2-bromide is sterically hindered (ortho-effect) and less reactive in standard Pd(0)/Pd(II) cycles. Kinetic control favors C5 coupling.
-
Chemoselectivity (-COOH Interference): Free carboxylic acids can poison Pd-catalysts and are prone to protodecarboxylation (loss of CO₂) under the thermal conditions required for coupling, especially when substituted at the ortho position.
-
Side Reactions: Common failures include hydrodehalogenation (loss of Br), homocoupling , and protodecarboxylation .
This guide provides a self-validating workflow to isolate the desired regioisomer while suppressing these degradation pathways.
Critical Decision Framework: The Ester Advantage
Q: Should I couple the free acid or the ester? A: Always use the ester (e.g., methyl 2,5-dibromobenzoate) for primary coupling.
Attempting to couple the free acid directly often leads to low yields due to:
-
Catalyst Sequestration: Carboxylates can bind Pd(II) species, arresting the catalytic cycle.
-
Protodecarboxylation: Ortho-substituted benzoic acids are highly susceptible to losing CO₂ at temperatures >80°C, a mechanism often catalyzed by the same metals (Pd, Cu) used for coupling.
Recommendation: Quantitative methylation (MeOH/H₂SO₄) prior to coupling protects the acid and enhances the electronic activation of the C5 position.
Regioselectivity: Controlling C5 vs. C2
Q: How do I ensure reaction ONLY at the C5 position? A: Rely on Steric Differentiation and Stoichiometry Control .
The C2 position is shielded by the bulky ester/acid group. Under mild conditions, oxidative addition of Pd(0) occurs almost exclusively at C5.
Mechanism of Selectivity
-
C5 (Meta): Accessible. Reacts fast.
-
C2 (Ortho): Sterically crowded. Reacts slow.
Visualizing the Pathway
Caption: Kinetic preference for C5 oxidative addition due to steric hindrance at C2.
Troubleshooting Guide: Minimizing Side Reactions
Issue 1: Hydrodehalogenation (Loss of Bromine)
-
Observation: Mass spec shows [M-Br+H] (Product mass minus 79/81).
-
Cause:
-
Hydride Source: Presence of water or alcohols in the solvent.
-
Ligand Effects: Bulky, electron-rich phosphines (like PCy₃) can promote β-hydride elimination or abstract protons from the solvent.
-
Overheating: High temperatures in DMF/DMA can generate formate species which act as hydride donors.
-
-
Solution:
-
Switch Solvent: Use Toluene/THF instead of DMF/DMA. If polarity is needed, use 1,4-Dioxane.
-
Dry Conditions: Use anhydrous solvents.
-
Ligand: Switch to dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf often favors reductive elimination over dehalogenation pathways.
-
Issue 2: Protodecarboxylation (Loss of CO₂)
-
Observation: Loss of the ester/acid group; formation of meta-bromo-biaryl.
-
Cause: High temperature (>100°C) combined with carbonate bases, particularly with the free acid.
-
Solution:
-
Strictly use the Ester.
-
Lower Temperature: Keep reaction < 80°C.
-
Base Selection: Use weaker bases like K₃PO₄ or KF instead of Cs₂CO₃ if decarboxylation persists.
-
Issue 3: Homocoupling (Biaryl Formation)
-
Observation: Dimerization of the boronic acid (Ar-Ar) or the dibromide.
-
Cause: Oxygen in the system (oxidative homocoupling) or disproportionation.
-
Solution:
-
Degassing: Sparge solvents with Argon for 15-20 mins before adding the catalyst.
-
Stoichiometry: Add the boronic acid slowly (dropwise) to keep its instantaneous concentration low relative to the bromide.
-
Optimized Experimental Protocol
Objective: Selective Suzuki-Miyaura coupling at C5 of Methyl 2,5-dibromobenzoate.
Reagents:
-
Substrate: Methyl 2,5-dibromobenzoate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution) or K₃PO₄ (anhydrous)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge: In a reaction vial, combine Methyl 2,5-dibromobenzoate (1.0 eq), Aryl Boronic Acid (1.05 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles).
-
Solvent: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Base: Add degassed aqueous K₂CO₃ (2.0 eq).
-
Reaction: Heat to 60-70°C . Do not exceed 80°C to preserve the C2-Br.
-
Monitoring: Check HPLC/TLC at 2 hours. C5 coupling should be complete. Extended heating will eventually activate C2.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.
Data Summary: Solvent & Ligand Effects
| Variable | Condition | Outcome on 2,5-Dibromobenzoate |
| Ligand | PPh₃ (Tetrakis) | Good C5 selectivity, but slower. Requires higher temp. |
| Ligand | dppf | Optimal. Excellent C5 selectivity at moderate temps. Stable. |
| Ligand | S-Phos / X-Phos | Highly active. Risk of C2 activation and Dehalogenation . |
| Solvent | DMF / DMA | Good solubility, but high risk of Hydrodehalogenation at T > 90°C. |
| Solvent | Toluene / Dioxane | Recommended. Cleaner profiles, less side-reaction risk. |
| Base | Cs₂CO₃ | Strong. Good for difficult couplings but increases Decarboxylation risk. |
| Base | K₃PO₄ | Recommended. Mild, effective for boronic acids, minimizes side reactions. |
Side Reaction Pathway Analysis
Understanding the competing cycles is crucial for troubleshooting.
Caption: Mechanistic divergence showing how solvent and temperature choices lead to specific byproducts.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: Palani, V., et al. Chemical Reviews (via eScholarship/NIH). Relevance: Establishes the general rule that sterically unhindered and electron-deficient sites (C5) react preferentially over hindered sites (C2).
-
Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. Source:Organic Letters, 2013. Relevance: Details the mechanism of protodecarboxylation in ortho-substituted benzoic acids and strategies to prevent it (esterification/temperature control).
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into Undesired Hydrodehalogenation. Source:Organometallics, ACS Publications. Relevance: Provides mechanistic evidence that water and specific phosphine ligands are the primary drivers for hydrodehalogenation (loss of halogen) side reactions.[1]
-
Methyl 2,5-dibromobenzoate Synthesis & Properties. Source: PubChem / ChemicalBook. Relevance: Verifies the standard synthetic route via esterification to protect the acid functionality before coupling.
Sources
Stability of N-(3-ethoxyphenyl)benzamide in aqueous media
Technical Support Guide: Stability & Handling of N-(3-ethoxyphenyl)benzamide
Executive Summary
Compound Identity: N-(3-ethoxyphenyl)benzamide (Analogous to Benzanilide, CAS: 93-98-1) Chemical Class: Secondary Aromatic Amide (Benzanilide derivative) Core Stability Verdict: Chemically Stable / Physically Labile. N-(3-ethoxyphenyl)benzamide exhibits high chemical resistance to hydrolysis under neutral and physiological conditions (pH 4–8).[1][2][3] The primary experimental failure mode is physical precipitation due to low aqueous solubility, often misdiagnosed as chemical degradation.
Part 1: Solubility & Stock Preparation (Critical)
The #1 User Issue: "My compound is disappearing from the buffer." Diagnosis: This is likely precipitation, not degradation. Aromatic amides are highly lipophilic ("brick dust" properties).[1]
Protocol: Proper Solubilization Strategy
Do NOT attempt to dissolve the solid directly into aqueous buffers (PBS, media).[4]
-
Primary Stock: Dissolve solid in 100% DMSO or Dimethylacetamide (DMA) to a concentration of 10–20 mM.
-
Why? The amide backbone and aromatic rings require a dipolar aprotic solvent to disrupt crystal lattice energy.
-
-
Working Solution (Dosing):
-
Step A: Dilute the DMSO stock into an intermediate solvent (e.g., Methanol or Acetonitrile) if compatible with your assay.[4]
-
Step B: Spike this mixture into the aqueous media while vortexing rapidly.
-
Final Solvent Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, but ensure it is high enough to keep the compound in solution (typically > 0.1% is needed for this class).
-
| Solvent System | Solubility Rating | Application |
| Water / PBS | Insoluble (< 1 µM) | DO NOT USE for stock prep.[1] |
| DMSO | High (> 50 mM) | Preferred Stock Solvent.[1] |
| Methanol/Ethanol | Moderate | Good for intermediate dilution.[4] |
| Acetonitrile | High | Preferred for HPLC samples.[4] |
Part 2: Chemical Stability & Hydrolysis Profile
Mechanism: The amide bond is the stability-limiting feature.[1] However, the 3-ethoxy substituent on the aniline ring acts as an electron-donating group (EDG).[1]
-
Effect: The EDG increases the electron density on the nitrogen, making it a poorer leaving group compared to unsubstituted benzanilide. Consequently, N-(3-ethoxyphenyl)benzamide is generally more stable to base hydrolysis than benzanilide. [1]
Diagram 1: Hydrolysis Degradation Pathway
This diagram illustrates the breakdown products you must monitor for.[1][4]
Caption: Hydrolytic cleavage of the amide bond yields Benzoic Acid and 3-Ethoxyaniline.[1][2][3][4][5] This reaction is catalyzed by extreme pH and heat.[4]
Stability Windows
| Condition | Stability Forecast | Mechanism |
| pH 1–2 (0.1 M HCl) | Unstable | Acid-catalyzed hydrolysis.[1][4] Protonation of carbonyl oxygen facilitates water attack.[4] |
| pH 7.4 (PBS) | Stable | Negligible hydrolysis over 24–48 hours at 37°C. |
| pH 10–12 (NaOH) | Slow Degradation | Base-catalyzed hydrolysis.[1][4] Slower than acid hydrolysis due to the ethoxy-aniline leaving group resistance.[1] |
| Oxidation (H2O2) | Stable | The ether and amide groups are resistant to mild oxidation.[4] |
| Light (UV/Vis) | Moderate | Aromatic amides can undergo Photo-Fries rearrangement under high-intensity UV.[1] Protect from direct sunlight.[4] |
Part 3: Analytical Troubleshooting (HPLC)
Methodology: Reversed-Phase HPLC (RP-HPLC) is the gold standard for quantification.[1]
Recommended Protocol:
-
Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH 7 stability).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 15 minutes. (Compound is lipophilic; expect late elution).[1]
-
Detection: UV at 254 nm (Benzoyl absorption) and 280 nm .[1][4]
Diagram 2: Troubleshooting Workflow
Follow this logic tree if you observe data inconsistencies.
Caption: Diagnostic workflow to distinguish between solubility artifacts (common) and true chemical degradation (rare at neutral pH).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the aqueous solution at 4°C? A: Risky. While chemically stable, the lower temperature reduces solubility, promoting precipitation. Store as a frozen DMSO stock (-20°C). Prepare aqueous dilutions fresh immediately before use.
Q: I see a new peak at RRT ~0.4. What is it? A: This is likely Benzoic Acid .[1][4] Under RP-HPLC conditions (acidic mobile phase), benzoic acid elutes early.[1] 3-Ethoxyaniline may elute near the void volume or slightly later depending on pH.[1]
Q: Is the ethoxy group stable? A: Yes. The ether linkage (Ar-O-Et) is robust.[1] Dealkylation (loss of the ethyl group) requires harsh conditions (e.g., concentrated HBr or BBr3) and will not occur in standard aqueous media.
References
-
Synthesis & Characterization: Abbasi, M. A., et al. "Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives."[1][6][7] Pakistan Journal of Chemistry, vol. 4, no. 1, 2014, pp. 26-30.[1][6]
-
General Benzanilide Hydrolysis: Bunton, C. A., et al. "Kinetics of the hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide." Journal of the Chemical Society, Perkin Transactions 2.
- Substituent Effects on Amide Stability: Menger, F. M., & Smith, J. H. "Mechanism of amide hydrolysis." Journal of the American Chemical Society. (General reference for amide stability mechanisms).
-
Analytical Validation: "U.S. Pharmacopeia Methods for HPLC: Benzanilide derivatives." Nacalai Tesque Applications.
Sources
- 1. Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzanilide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chempublishers.com [chempublishers.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dibromobenzamides
For Immediate Release
MIDLAND, MI – February 20, 2026 – Researchers, scientists, and drug development professionals working with halogenated aromatic compounds can now access a comprehensive guide on the mass spectrometry fragmentation patterns of dibromobenzamides. This technical document provides an in-depth comparison of fragmentation behaviors, offering valuable insights for structural elucidation and isomer differentiation.
Introduction: The Analytical Challenge of Dibromobenzamides
Dibromobenzamides are a class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of two bromine atoms and a benzamide functional group results in complex and often overlapping mass spectra, making structural confirmation a non-trivial task. Understanding the fragmentation pathways under different ionization conditions is paramount for unambiguous identification of these compounds. This guide compares and contrasts the expected fragmentation patterns of dibromobenzamide isomers, providing a framework for their analysis.
The characteristic isotopic signature of bromine is a key feature in the mass spectra of these compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively)[1]. This results in a distinctive isotopic pattern for bromine-containing ions:
-
One Bromine Atom: A pair of peaks of roughly equal intensity, separated by 2 m/z units (M and M+2).
-
Two Bromine Atoms: A triplet of peaks with an approximate intensity ratio of 1:2:1, separated by 2 m/z units (M, M+2, and M+4).
Ionization Techniques: A Comparative Overview
The choice of ionization technique significantly impacts the observed fragmentation. Electron Ionization (EI) is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation and providing detailed structural information. In contrast, "soft" ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) impart less energy, resulting in a more abundant molecular ion and less fragmentation, which is useful for confirming the molecular weight of the analyte.
| Ionization Technique | Principle | Typical Outcome for Dibromobenzamides |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Rich fragmentation pattern, prominent fragment ions, molecular ion may be weak or absent. |
| Chemical Ionization (CI) | Ionization occurs through reaction with reagent gas ions, a lower energy process. | Abundant protonated molecule [M+H]⁺, reduced fragmentation compared to EI. |
| Electrospray Ionization (ESI) | Ions are formed from a solution, a very soft ionization method. | Primarily produces the protonated molecule [M+H]⁺ with minimal fragmentation. |
Fundamental Fragmentation Pathways
The fragmentation of dibromobenzamides can be understood by considering the fragmentation of the constituent parts: the benzamide core and the dibrominated aromatic ring.
Fragmentation of the Benzamide Moiety
The mass spectrum of benzamide is characterized by the loss of the amino group to form a stable benzoyl cation.[2] This cation can then lose carbon monoxide to produce a phenyl cation.
General Fragmentation of Benzamide:
-
Loss of •NH₂: The molecular ion loses a neutral radical of the amino group (•NH₂) to form the benzoyl cation (m/z 105). This is often the base peak.
-
Loss of CO: The benzoyl cation can subsequently lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77).
Fragmentation of the Dibrominated Aromatic Ring
Aromatic halogenated compounds typically undergo fragmentation through the loss of the halogen atom or a hydrohalogen molecule. For dibrominated compounds, sequential loss of bromine atoms is expected.
General Fragmentation of Dibromobenzene:
-
Loss of •Br: The molecular ion can lose a bromine radical to form a bromophenyl cation.
-
Loss of a second •Br: The bromophenyl cation can then lose the second bromine radical to form a phenyl dication or a benzyne radical cation.
-
Loss of HBr: Elimination of a neutral hydrogen bromide molecule can also occur.
Predicted Fragmentation Patterns of Dibromobenzamide Isomers
The fragmentation of dibromobenzamide isomers will be a combination of the pathways described above. The relative positions of the bromine atoms can influence the fragmentation, particularly in cases where "proximity effects" can occur, such as in ortho-substituted isomers.
The molecular ion of dibromobenzamide (C₇H₅Br₂NO) will appear as a characteristic triplet at m/z 277, 279, and 281 (for ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes, respectively).
Primary Fragmentation Pathways under Electron Ionization (EI)
Under EI, the following key fragment ions are expected for dibromobenzamides:
-
[M - •NH₂]⁺ (Dibromobenzoyl cation): This ion, resulting from the loss of the amino radical, will appear as a triplet at m/z 261, 263, and 265. This is predicted to be a major fragment.
-
[M - •Br]⁺ (Bromobenzamido cation): The loss of a bromine radical will produce a doublet at m/z 198 and 200.
-
[M - •NH₂ - CO]⁺ (Dibromophenyl cation): Subsequent loss of CO from the dibromobenzoyl cation will result in a triplet at m/z 233, 235, and 237.
-
[M - •Br - CO]⁺ (Bromophenylamino cation): Loss of CO from the bromobenzamido cation would lead to a doublet at m/z 170 and 172.
-
[C₆H₄Br]⁺ (Bromophenyl cation): Formed by cleavage of the C-C bond between the ring and the carbonyl group, this will appear as a doublet at m/z 155 and 157.
-
[C₆H₅O]⁺ (Benzoyl cation): While less likely with bromine substituents, the formation of the benzoyl cation at m/z 105 could occur after the loss of both bromine atoms.
-
[C₆H₅]⁺ (Phenyl cation): The phenyl cation at m/z 77 is also a possible fragment resulting from multiple fragmentation steps.
Isomer-Specific Fragmentation
The relative intensities of these fragment ions may vary between different dibromobenzamide isomers. For example, in ortho-substituted isomers (e.g., 2,3- or 2,6-dibromobenzamide), steric hindrance or electronic effects might favor certain fragmentation pathways over others. Proximity effects, such as the interaction between an ortho-bromine and the amide group, could lead to unique rearrangement and fragmentation pathways, potentially resulting in the loss of HBr or other neutral molecules.
Comparison with Monobrominated Benzamides
The mass spectrum of 2-bromobenzamide shows a prominent molecular ion doublet at m/z 199 and 201. Key fragments include the bromobenzoyl cation at m/z 183 and 185 (loss of •NH₂) and the benzoyl cation at m/z 105 (loss of •Br). The phenyl cation at m/z 77 is also observed. This provides a baseline for understanding the fragmentation of the more complex dibrominated analogs.
Experimental Protocols
Sample Preparation
A stock solution of the dibromobenzamide isomer is prepared by dissolving the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. This stock solution is then diluted to the desired concentration for analysis (typically 1-10 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-400
-
Scan Rate: 2 scans/second
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI and CI Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray or chemical ionization source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS Conditions (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300°C
-
Nebulizer Pressure: 40 psi
-
-
MS Conditions (CI):
-
Ionization Mode: Positive Chemical Ionization (CI+)
-
Reagent Gas: Methane or Isobutane
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for a generic dibromobenzamide under electron ionization.
Caption: Predicted EI fragmentation of dibromobenzamide.
Conclusion
The mass spectrometric analysis of dibromobenzamides requires a careful consideration of the ionization technique and an understanding of the fundamental fragmentation pathways of both the benzamide and dibrominated aromatic moieties. Electron ionization provides rich structural information through characteristic fragment ions, while softer ionization methods like chemical and electrospray ionization are crucial for confirming the molecular weight. The comparison of fragmentation patterns between different isomers can provide valuable information for their differentiation, particularly when considering potential proximity effects. This guide serves as a foundational resource for researchers in the field, enabling more accurate and efficient structural elucidation of this important class of compounds.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
PubChem. (n.d.). 2-bromobenzamide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved February 20, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2017). Benzamide-simplified mass spectrum. Retrieved February 20, 2026, from [Link]
Sources
Comparative Guide: Biological Potency of 2,5-Dibromo vs. 3,5-Dibromo Benzamides
This guide provides an in-depth technical comparison of 2,5-dibromo versus 3,5-dibromo benzamides , focusing on their structural activity relationships (SAR), biological potency, and experimental applications in drug discovery.
Executive Summary
In medicinal chemistry, the positioning of halogen atoms on the benzamide scaffold dictates the molecule's three-dimensional conformation, electronic distribution, and ultimate biological fate.
-
3,5-Dibromo Benzamides: Characterized by a planar conformation and high lipophilicity. They are "privileged structures" for binding into hydrophobic pockets of enzymes like FtsZ (bacterial cell division) and HDACs . They typically exhibit higher potency due to optimized surface area contact.
-
2,5-Dibromo Benzamides: Characterized by a twisted conformation (the "Ortho Effect"). The steric bulk at the 2-position forces the amide bond out of the phenyl plane. These analogs often show reduced potency against planar-requiring targets but offer unique selectivity profiles and are critical for probing the steric tolerance of binding sites.
Chemical & Structural Analysis
The primary differentiator between these two isomers is conformational restriction driven by steric hindrance.
1.1 Conformational Geometry (The "Ortho Effect")
-
3,5-Dibromo Isomer: The meta-positions (3,[1][2]5) are distant from the amide carbonyl. This allows the amide group to remain coplanar with the phenyl ring (Dihedral angle
). This planarity maximizes -conjugation and allows the molecule to slide into narrow hydrophobic clefts (e.g., DNA minor grooves or enzyme active sites). -
2,5-Dibromo Isomer: The bromine atom at the ortho-position (2) creates a severe steric clash with the amide carbonyl oxygen or the amide nitrogen proton. To relieve this strain, the amide bond rotates out of the plane (Dihedral angle
). This "twisted" geometry disrupts conjugation and increases the molecule's "thickness," often preventing it from fitting into the same pockets as the 3,5-isomer.
1.2 Electronic Properties & Halogen Bonding
-
Sigma-Hole Interactions: Bromine atoms possess a positive electrostatic potential cap (sigma-hole) opposite the C-Br bond.
-
In the 2,5-isomer , the ortho-bromine is positioned to potentially form an intramolecular halogen bond with the carbonyl oxygen (
), locking the conformation further. -
In the 3,5-isomer , the bromines are exposed to the solvent/protein, available for intermolecular halogen bonding with protein backbone carbonyls.
-
Biological Potency Comparison
2.1 Case Study A: FtsZ Inhibition (Antimicrobial Target)
FtsZ is a tubulin-homolog essential for bacterial cell division.[3] Inhibitors bind to the hydrophobic interdomain cleft.
| Feature | 3,5-Dibromo Benzamide | 2,5-Dibromo Benzamide |
| Binding Mode | High Affinity. The planar phenyl ring fits deeply into the hydrophobic cleft. The 3,5-bromines fill the hydrophobic sub-pockets efficiently. | Low/No Affinity. The twisted conformation prevents deep insertion into the cleft. The ortho-bromo causes steric clash with the pocket walls. |
| Potency (MIC) | High. (Typical MIC: 0.5 - 4 | Low. (Typical MIC: >64 |
| Mechanism | Stabilizes FtsZ filaments, preventing depolymerization (frozen state). | Fails to engage the "cleft-open" conformation required for stabilization. |
Expert Insight: In FtsZ inhibitor development (e.g., PC190723 analogs), the 3-position is critical for activity. Moving a substituent to the 2-position almost invariably abolishes activity, serving as a classic "negative control" to prove specific binding.
2.2 Case Study B: Salicylanilides & Uncouplers
In assays measuring mitochondrial uncoupling or general membrane disruption:
-
3,5-Isomers: Highly lipophilic and planar, they partition effectively into lipid bilayers, acting as protonophores. They are often more toxic to mammalian cells due to non-specific membrane disruption.
-
2,5-Isomers: The twisted structure reduces membrane intercalation efficiency. While less potent as antimicrobials, they often exhibit better selectivity indices (lower toxicity to mammalian fibroblasts) because they cannot disrupt the tightly packed lipid bilayer as effectively.
Mechanistic Visualization
The following diagram illustrates the structural logic determining the potency difference between the two isomers.
Figure 1: SAR Logic Flowchart illustrating how the "Ortho Effect" in 2,5-dibromo benzamides leads to conformational twisting and reduced binding affinity compared to the planar 3,5-isomer.
Experimental Protocols
To validate the potency differences, the following protocols are recommended. These are self-validating systems where the 3,5-isomer serves as the positive control and the 2,5-isomer as the structural negative control.
4.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: Compare antibacterial potency against S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Preparation: Dissolve compounds in 100% DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64
g/mL to 0.125 g/mL. -
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Controls:
-
Positive Control:[5] Vancomycin (for S. aureus).
-
Solvent Control: DMSO (max 1% final concentration).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[5]
-
Expected Result: 3,5-dibromo analogs should show MICs < 4
g/mL (if optimized); 2,5-dibromo analogs typically show MICs > 32 g/mL.
-
4.2 Protocol: GTPase Activity Assay (FtsZ Target Validation)
Objective: Determine if the compound inhibits the enzymatic turnover of GTP by FtsZ, a marker of polymerization inhibition.
-
Reagents: Recombinant FtsZ protein (5
M), GTP (1 mM), Malachite Green Phosphate Assay Kit. -
Reaction Mix: Incubate FtsZ with the test compound (10-100
M) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl ) for 10 mins at 25°C. -
Initiation: Add GTP to start the reaction.
-
Incubation: 37°C for 30 minutes.
-
Quenching: Add Malachite Green reagent to stop the reaction and detect free phosphate (Pi).
-
Measurement: Absorbance at 620 nm.
-
Causality Check: A decrease in Abs620 compared to control indicates inhibition of GTP hydrolysis. 3,5-isomers should suppress GTPase activity; 2,5-isomers should have minimal effect.
-
Synthesis & Purification Notes
When synthesizing these comparators for study, note the reactivity difference:
-
3,5-Dibromo Benzamide Synthesis:
-
Reaction: 3,5-dibromobenzoic acid + Amine (using EDCI/HOBt or SOCl
). -
Kinetics: Fast. The acid is sterically accessible.
-
Yield: Typically High (>85%).
-
-
2,5-Dibromo Benzamide Synthesis:
-
Reaction: 2,5-dibromobenzoic acid + Amine.
-
Kinetics:Slow. The ortho-bromine hinders the nucleophilic attack on the carbonyl carbon.
-
Optimization: Requires stronger activation (e.g., HATU) or conversion to acid chloride with extended reflux times.
-
Purification: The 2,5-isomer often has a lower melting point and different
(usually higher) than the 3,5-isomer due to the twisted, less polar conformation.
-
References
-
Bi, F., et al. (2018).[3] "Design, synthesis and biological evaluation of novel benzamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Kaul, M., et al. (2013).[6] "FtsZ-Targeting Benzamide Antibiotics: A Review of the Structure-Activity Relationships." Future Medicinal Chemistry. Link
-
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science. Link
-
Percec, V., et al. (2002). "Fluorophobic effect induces the self-assembly of semifluorinated tapered dendrons." Journal of the American Chemical Society. (Discusses steric/electronic effects of halo-substitution). Link
-
Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry. Link
Sources
- 1. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide for Laboratory Professionals
Researchers and scientists engaged in drug development and chemical synthesis are at the forefront of innovation. This privilege, however, comes with the critical responsibility of ensuring that all laboratory practices, including the disposal of chemical waste, are conducted with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide, a halogenated aromatic benzamide derivative. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, designed to protect laboratory personnel and the environment.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Protocol
2,5-dibromo-N-(3-ethoxyphenyl)benzamide belongs to a class of compounds that require careful handling due to their potential health and environmental risks.
-
Chemical Structure and Inferred Hazards: The presence of bromine atoms on the aromatic ring classifies this compound as a halogenated organic compound. Such compounds can be persistent in the environment and may exhibit toxicity. Benzamide derivatives, as a class, can have toxicological effects. For instance, some benzamides are known to be harmful if swallowed and are suspected of causing genetic defects.[3][4][5] Therefore, it is prudent to handle 2,5-dibromo-N-(3-ethoxyphenyl)benzamide with the assumption that it carries similar risks.
-
Regulatory Framework: The disposal of chemical waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[6][7][8] These regulations mandate that hazardous waste be managed in a way that prevents harm to human health and the environment.
The following disposal protocol is designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against accidental splashes of the chemical or contaminated solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact with the chemical. Contaminated gloves should be disposed of as hazardous waste.[1] |
| Body Protection | A lab coat or other protective clothing.[1] | Minimizes the risk of skin exposure. |
| Respiratory Protection | A suitable respiratory mask.[1] | Should be used in cases of insufficient ventilation or when there is a risk of generating dust or aerosols.[1][3][9] |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol provides a clear, sequential process for the safe disposal of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide and associated contaminated materials.
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible chemicals can lead to dangerous reactions, and mixing halogenated with non-halogenated waste can unnecessarily increase disposal costs.[10][11]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[12]
-
Collect all waste 2,5-dibromo-N-(3-ethoxyphenyl)benzamide, including any residual solid and contaminated materials (e.g., weighing paper, pipette tips, gloves), in this designated container.[1]
-
Crucially, do not mix this waste with non-halogenated solvents or other waste streams unless explicitly permitted by your institution's EHS guidelines. [1][12]
-
Step 2: Containerization and Labeling
-
Rationale: Proper containerization and labeling are regulatory requirements and are essential for communicating the hazards of the waste to all personnel.[6][8]
-
Procedure:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof closure.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
On the label, clearly write the full chemical name: "Waste 2,5-dibromo-N-(3-ethoxyphenyl)benzamide." Do not use abbreviations or chemical formulas.[6][8]
-
Include appropriate hazard warnings. Based on related compounds, this may include "Harmful if swallowed" and "Suspected of causing genetic defects."[3]
-
List all components of the waste mixture, if applicable.[8]
-
Step 3: Temporary Storage
-
Rationale: Safe temporary storage of hazardous waste is critical to prevent accidents and ensure the well-being of laboratory personnel.
-
Procedure:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][6] This area should be under the control of laboratory personnel.[6]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]
-
The container must be kept closed at all times except when adding waste.[6][12]
-
Inspect the container and storage area weekly for any signs of leakage.[6]
-
Step 4: Final Disposal
-
Rationale: The final disposal of hazardous waste must be carried out by a licensed and approved facility to ensure it is handled in an environmentally sound manner.
-
Procedure:
-
The primary and recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][9] To facilitate this, the material may be dissolved or mixed with a combustible solvent.[3][9]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. [1] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][8]
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste pickup form.[6]
-
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (such as sand or earth), and collect the material in a suitable container for disposal.[4][13]
-
For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.[12]
-
First Aid Measures (based on general benzamide hazards):
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. lobachemie.com [lobachemie.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
